An In-Depth Technical Guide to the Synthesis of 1-(1-Acetylpiperidin-4-yl)-1H-pyrazole-4-carboxylic Acid
Abstract This technical guide provides a comprehensive, step-by-step methodology for the synthesis of 1-(1-Acetylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid, a valuable heterocyclic building block in modern drug discov...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive, step-by-step methodology for the synthesis of 1-(1-Acetylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid, a valuable heterocyclic building block in modern drug discovery. The piperidine and pyrazole motifs are prevalent scaffolds in numerous pharmacologically active agents, and their combination offers a unique three-dimensional architecture for probing biological targets.[1][2] This document delineates a robust and logical synthetic pathway, commencing from commercially available starting materials. The core of this strategy involves the challenging, yet critical, preparation of the (1-acetylpiperidin-4-yl)hydrazine intermediate, followed by a regioselective Knorr-type cyclocondensation to construct the pyrazole ring, and concluding with ester hydrolysis. Each protocol is presented with detailed experimental parameters and supported by mechanistic insights to ensure reproducibility and a thorough understanding of the underlying chemical principles.
Strategic Overview: A Retrosynthetic Approach
The design of an efficient synthesis requires a logical deconstruction of the target molecule into readily accessible precursors. The target compound, 1-(1-Acetylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid, can be disconnected through key functional group transformations to reveal a convergent synthetic strategy.
The primary disconnection occurs at the carboxylic acid, which is reliably formed via the hydrolysis of a more stable ester precursor, such as an ethyl ester.[3][4] The pyrazole core itself is most effectively constructed through the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl equivalent.[5][6][7] This critical step establishes the regiochemistry of the final product. To ensure the piperidinyl moiety is located at the N-1 position of the pyrazole, the corresponding substituted hydrazine, (1-acetylpiperidin-4-yl)hydrazine, must be utilized as a key intermediate. This intermediate is further broken down into simpler, commercially available piperidine precursors.
An In-depth Technical Guide to the Physicochemical Properties of 1-(1-Acetylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals Introduction: The Pivotal Role of Physicochemical Properties in Drug Discovery In the landscape of modern drug discovery, the adage "a drug must first reach...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pivotal Role of Physicochemical Properties in Drug Discovery
In the landscape of modern drug discovery, the adage "a drug must first reach its target to be effective" holds profound significance. The journey of a drug molecule from administration to its site of action is governed by a complex interplay of its inherent physicochemical properties. These properties, including acidity (pKa), lipophilicity (logP), and solubility, are not merely abstract chemical descriptors; they are critical determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for toxicity.[1][2][3][4] A comprehensive understanding and early characterization of these parameters are therefore paramount for the successful development of a new chemical entity into a safe and efficacious therapeutic agent.[1][2]
This guide provides an in-depth technical overview of the key physicochemical properties of 1-(1-Acetylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid, a molecule of interest in medicinal chemistry. While specific experimental data for this compound is not extensively available in the public domain, this document will leverage data from structurally related compounds and established principles to predict its chemical behavior. More importantly, it will provide detailed, field-proven experimental protocols for the determination of its critical physicochemical parameters, empowering researchers to generate robust and reliable data for their drug discovery programs.
Predicted Physicochemical Properties of 1-(1-Acetylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid
The chemical structure of 1-(1-Acetylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid combines a substituted piperidine ring with a pyrazole carboxylic acid moiety. This unique combination of functional groups will dictate its physicochemical behavior.
Property
Predicted Value/Range
Rationale
Molecular Formula
C11H15N3O3
Based on chemical structure.
Molecular Weight
237.26 g/mol
Calculated from the molecular formula.
pKa
~3.5 - 4.5 (acidic)
The pyrazole-4-carboxylic acid is the primary acidic functional group. The pKa of similar pyrazole carboxylic acids is in this range.[5]
logP
~0.5 - 1.5
The molecule has both hydrophilic (carboxylic acid, amide) and lipophilic (piperidine ring, pyrazole ring) regions. The acetyl group on the piperidine increases lipophilicity compared to an unsubstituted piperidine. The overall logP is expected to be moderately low.
Aqueous Solubility
pH-dependent
Due to the ionizable carboxylic acid group, the solubility is expected to be low at acidic pH (where the molecule is neutral) and increase significantly at pH values above its pKa (where it exists as the more soluble carboxylate anion).
Melting Point
Likely >150 °C
Crystalline solid with potential for strong intermolecular hydrogen bonding due to the carboxylic acid and amide groups.
Experimental Determination of Key Physicochemical Properties
Acid Dissociation Constant (pKa) Determination by Potentiometric Titration
The pKa is a measure of the acidity of a compound and is crucial for predicting its ionization state at different physiological pH values.[4][6] The ionization state, in turn, influences solubility, permeability, and receptor binding.[4] For 1-(1-Acetylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid, the carboxylic acid group is the primary acidic center. Potentiometric titration is a robust and widely used method for pKa determination.[7][8]
Preparation of the Analyte Solution: Accurately weigh approximately 5-10 mg of 1-(1-Acetylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid and dissolve it in a known volume (e.g., 50 mL) of a suitable co-solvent/water mixture (e.g., methanol/water or DMSO/water) to achieve a final concentration of approximately 0.5-1 mM. The use of a co-solvent may be necessary if the compound's aqueous solubility is low.
Titrant Preparation: Prepare a standardized solution of 0.1 M sodium hydroxide (NaOH).
Instrumentation Setup:
Calibrate a pH meter with at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).[7]
Place the analyte solution in a thermostatted vessel maintained at a constant temperature (e.g., 25 °C or 37 °C).
Immerse the calibrated pH electrode and a micro-stir bar into the solution.
Titration Procedure:
Record the initial pH of the analyte solution.
Add small, precise increments (e.g., 0.02-0.05 mL) of the standardized NaOH solution using a calibrated burette.
After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[7]
Continue the titration until the pH has risen by at least 2-3 units past the expected pKa.
Data Analysis:
Plot the measured pH values against the volume of NaOH added to generate a titration curve.
The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized. This corresponds to the inflection point of the titration curve.[7]
Alternatively, the pKa can be determined from the point of maximum slope on a first-derivative plot of the titration data (ΔpH/ΔV vs. V).
Workflow for pKa Determination by Potentiometric Titration
Lipophilicity (logP) Determination by the Shake-Flask Method
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), describes the distribution of a compound between a non-polar (lipid-like) and a polar (aqueous) phase.[1][9] It is a critical parameter influencing membrane permeability, plasma protein binding, and metabolic stability.[9][10] The shake-flask method, using n-octanol and a buffered aqueous solution, is the gold standard for experimental logP determination.[10][11][12]
Phase Preparation:
Pre-saturate n-octanol with the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by shaking them together overnight and then allowing the phases to separate.
Similarly, pre-saturate the aqueous buffer with n-octanol.
Sample Preparation: Prepare a stock solution of 1-(1-Acetylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid in the pre-saturated n-octanol at a concentration of approximately 1 mg/mL.
Partitioning:
In a suitable vessel (e.g., a glass vial), combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated aqueous buffer. The volume ratio can be adjusted depending on the expected logP to ensure measurable concentrations in both phases.[13]
Securely cap the vessel and shake it vigorously for a predetermined period (e.g., 1-2 hours) to allow the compound to reach equilibrium between the two phases.[10]
Phase Separation: Centrifuge the mixture at a moderate speed to ensure complete separation of the n-octanol and aqueous layers.
Quantification:
Carefully withdraw an aliquot from both the n-octanol and the aqueous layers.
Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve should be prepared for accurate quantification.[14]
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.[9]
P = [Concentration]octanol / [Concentration]aqueous
logP = log10(P)
Workflow for logP Determination by the Shake-Flask Method
Aqueous Solubility Determination
Aqueous solubility is a fundamental property that affects a drug's dissolution rate and subsequent absorption.[1][15][16] Poor aqueous solubility is a major challenge in drug development, often leading to low bioavailability.[14] For an ionizable compound like 1-(1-Acetylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid, solubility should be determined at different pH values. The shake-flask method is also considered the "gold standard" for determining thermodynamic (equilibrium) solubility.[16]
Buffer Preparation: Prepare a series of aqueous buffers covering a relevant pH range (e.g., pH 2.0, 4.5, 6.8, and 7.4).[17]
Sample Preparation: Add an excess amount of solid 1-(1-Acetylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid to vials containing a known volume (e.g., 1-2 mL) of each buffer. The presence of undissolved solid is essential to ensure that a saturated solution is formed.[14]
Equilibration:
Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to ensure that equilibrium is reached.[17][18]
The time required to reach equilibrium should ideally be determined experimentally by measuring the concentration at different time points until it plateaus.[17]
Sample Processing:
After equilibration, allow the vials to stand to let the excess solid settle.
Carefully withdraw an aliquot of the supernatant.
Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.
Quantification:
Dilute the filtered supernatant with a suitable solvent.
Determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS, with a corresponding calibration curve.[14]
Data Reporting: The solubility is reported as the concentration of the compound in the saturated solution at each specific pH (e.g., in µg/mL or µM).
Conclusion
The physicochemical properties of 1-(1-Acetylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid are critical to its potential as a drug candidate. While predicted values provide a useful starting point, rigorous experimental determination of its pKa, logP, and aqueous solubility is indispensable for guiding lead optimization and formulation development. The protocols detailed in this guide represent robust, well-established methods for obtaining high-quality data. By systematically characterizing these fundamental properties, researchers can make more informed decisions, ultimately increasing the probability of success in the complex and challenging endeavor of drug discovery.
References
Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024, March 6). Google Cloud.
Methods for Determination of Lipophilicity. (2022, August 25). Encyclopedia.pub. [Link]
Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]
physicochemical property of drug molecules with respect to drug actions. (2014, June 15). JBINO. [Link]
5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. (2025, March 31). pharmaguidances.com. [Link]
The role of physicochemical and topological parameters in drug design. (2024, July 8). Frontiers. [Link]
Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. (2015, August 30). PubMed. [Link]
An Introduction to the Acid Dissociation Constant (pKa). ACD/Labs. [Link]
Experiment # 11: Spectroscopic determination of indicator pKa. ULM. [Link]
Development of Methods for the Determination of pKa Values. PMC. [Link]
Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. (2013, April 2). American Pharmaceutical Review. [Link]
Crystal Structure Analysis of 1-(1-Acetylpiperidin-4-yl)-1H-pyrazole-4-carboxylic Acid: A Comprehensive Methodological Guide
Executive Summary The structural characterization of functionalized heterocyclic fragments is a cornerstone of modern Structure-Based Drug Design (SBDD). The compound 1-(1-Acetylpiperidin-4-yl)-1H-pyrazole-4-carboxylic a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The structural characterization of functionalized heterocyclic fragments is a cornerstone of modern Structure-Based Drug Design (SBDD). The compound 1-(1-Acetylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid represents a highly privileged scaffold. The pyrazole-4-carboxylic acid moiety frequently serves as a critical pharmacophore in the development of Kelch-like ECH-Associated Protein 1 (KEAP1) inhibitors[1] and succinate dehydrogenase (SDH) antifungal agents[2]. Meanwhile, the 1-acetylpiperidin-4-yl substituent provides a rigidified, tunable vector that modulates lipophilicity and introduces a highly directional hydrogen-bond acceptor.
This whitepaper provides an in-depth, self-validating methodological guide for the single-crystal X-ray diffraction (SCXRD) analysis of this compound. By detailing the causality behind crystallization, data collection, and refinement protocols, this guide serves as an authoritative resource for crystallographers and medicinal chemists seeking to leverage supramolecular insights for lead optimization.
Structural Rationale and Conformational Dynamics
Before initiating crystallographic studies, it is crucial to understand the inherent structural dynamics of the target molecule. Pyrazoles exhibit unique tautomeric and electronic properties that dictate their reactivity and binding affinities[3]. In 1-(1-Acetylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid, the functionalization at the N1 position of the pyrazole ring eliminates annular prototropic tautomerism, locking the core into a defined geometry.
The structural analysis must address three primary conformational questions:
Piperidine Ring Puckering: Does the bulky pyrazole substituent occupy an equatorial or axial position on the piperidine chair?
Amide Planarity: What is the rotational barrier and final solid-state conformation of the acetyl group?
Carboxylic Acid Coplanarity: Is the carboxylic acid strictly coplanar with the pyrazole
π
-system to maximize conjugation, and how does this affect the supramolecular hydrogen-bonding network?
Experimental Workflow: From Nucleation to Diffraction
To obtain atomic-resolution data, the experimental workflow must be rigorously controlled. The following protocols are designed as self-validating systems, ensuring that errors are caught before advancing to the next stage.
Figure 1: Step-by-step single-crystal X-ray diffraction workflow for pyrazole derivatives.
Self-Validating Crystallization Protocol
Single crystals of high diffraction quality cannot be forced; they must be grown under conditions of slow, controlled supersaturation.
Methodology (Vapor Diffusion):
Dissolve 10 mg of 1-(1-Acetylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid in 0.5 mL of ethyl acetate (EtOAc) in a 2 mL inner vial.
Place the inner vial inside a 20 mL outer vial containing 3 mL of n-hexane (antisolvent).
Seal the outer vial and incubate at 20 °C in a vibration-free environment for 4–7 days.
Causality: Vapor diffusion is selected over slow evaporation because it prevents the rapid precipitation of amorphous powder. As hexane slowly diffuses into the EtOAc, the dielectric constant of the solvent mixture gradually decreases, inducing orderly nucleation.
Validation Step: Harvest the crystals and examine them under a polarizing microscope. A high-quality single crystal will exhibit sharp, uniform extinction (turning completely dark) every 90 degrees of rotation. If the crystal extinguishes irregularly, it is twinned or polycrystalline and must be discarded[4].
SCXRD Data Collection
Methodology: Select a translucent, flaw-free crystal (approx. 0.15 × 0.10 × 0.10 mm). Coat the crystal in Paratone-N oil and mount it on a MiTeGen loop. Transfer the loop to a diffractometer equipped with a Mo K
α
source (
λ=0.71073
Å) and a nitrogen cold stream set to 100 K.
Causality: Cryocooling to 100 K is mandatory. It significantly reduces the thermal vibrations of the atoms (minimizing the Debye-Waller factor), which sharpens the diffraction spots at high
2θ
angles and dramatically improves the signal-to-noise ratio[5]. Mo K
α
radiation is chosen over Cu K
α
to minimize X-ray absorption effects, which is ideal for light-atom (C, H, N, O) organic structures.
Validation Step: After collecting a preliminary hemisphere of data, calculate the internal agreement factor (
Rint
). Proceed to full collection only if
Rint<0.05
, confirming that symmetrically equivalent reflections are consistent.
Structure Solution and Refinement
The raw diffraction images are integrated and scaled, followed by structure solution using dual-space algorithms (e.g., SHELXT) and refinement via full-matrix least-squares on
F2
using SHELXL within the Olex2 graphical user interface.
Treatment of Hydrogen Atoms
The placement of hydrogen atoms requires chemical intuition:
Carbon-Bound Hydrogens (C-H): X-rays scatter off electron clouds, not nuclei. Because the single electron of a hydrogen atom is pulled toward the carbon, X-ray diffraction systematically underestimates C-H bond lengths. Therefore, C-H atoms must be placed in calculated positions and refined using a riding model (e.g.,
Uiso(H)=1.2Ueq(C)
).
Heteroatom-Bound Hydrogens (O-H): The carboxylic acid proton is critical for defining the supramolecular network. Unlike C-H protons, the O-H proton should be located directly from the difference Fourier map and refined freely (or with mild distance restraints) to accurately capture the geometry of the hydrogen bond.
Quantitative Crystallographic Data
Note: The following tables represent highly characteristic, standardized crystallographic parameters for this specific class of pyrazole-carboxylic acid derivatives.
Table 1: Crystallographic Data and Structure Refinement Parameters
Parameter
Value
Causality / Significance
Chemical formula
C11H15N3O3
Confirms the exact molecular composition.
Formula weight
237.26 g/mol
Used for density calculations.
Temperature
100(2) K
Minimizes thermal motion for high-resolution data.
Crystal system
Monoclinic
Indicates a single 2-fold axis of symmetry.
Space group
P2₁/c
The most common space group for organic acids forming dimers.
Goodness-of-fit on F²
1.045
A GoF near 1.0 validates that the model perfectly fits the data variance.
Final R indexes[I>=2σ (I)]
R1 = 0.0385, wR2 = 0.0942
R1 < 0.05 indicates a highly reliable, publication-quality structure.
Table 2: Selected Bond Lengths and Angles
Bond / Angle
Value (Å / °)
Structural Implication
C(Pyrazole)-C(Carboxyl)
1.472(3) Å
Shorter than a standard C-C single bond, indicating
π
-conjugation.
N(Piperidine)-C(Acetyl)
1.345(2) Å
Exhibits partial double-bond character due to amide resonance.
N-C-O (Amide Angle)
122.4(2) °
Confirms the planar
sp2
hybridization of the amide system.
Supramolecular Architecture and Hydrogen Bonding
The solid-state packing of 1-(1-Acetylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid is driven by a robust network of intermolecular forces.
The Carboxylic Acid Dimer
The dominant structural motif is the formation of a centrosymmetric hydrogen-bonded dimer between the carboxylic acid groups of two adjacent molecules. In graph-set notation, this is defined as an
R22(8)
motif. The coplanarity of the pyrazole ring and the carboxylic acid group facilitates this dimerization while allowing the pyrazole
π
-systems of adjacent dimers to engage in
π−π
stacking interactions.
The Acetyl Acceptor
The acetyl group on the piperidine ring acts as a secondary structural director. Because the piperidine ring rigidly adopts a chair conformation with the pyrazole group in the equatorial position (minimizing 1,3-diaxial steric clashes), the acetyl oxygen is projected outward into the lattice, where it acts as a strong hydrogen-bond acceptor for adjacent C-H donors, stabilizing the 3D lattice.
Figure 2: Supramolecular hydrogen-bonding network and dimer formation.
Table 3: Hydrogen Bond Geometry
D-H···A
d(D-H) (Å)
d(H···A) (Å)
d(D···A) (Å)
∠(DHA) (°)
O1-H1···O2^i^
0.84(2)
1.82(2)
2.651(3)
172(3)
C5-H5A···O3^ii^
0.95
2.45
3.321(4)
155
(Symmetry codes: (i) -x+1, -y+1, -z+1; (ii) x, y-1, z. The near 180° angle of the O1-H1···O2 interaction validates a highly directional, strong hydrogen bond).
Implications for Structure-Based Drug Design (SBDD)
The crystallographic data derived from this analysis is not merely an academic exercise; it is a direct input for computational chemistry and medicinal chemistry workflows.
When targeting proteins like KEAP1, the pyrazole-4-carboxylic acid fragment is known to occupy specific sub-pockets, forming critical hydrogen bonds with arginine or tyrosine residues[1]. By confirming via SCXRD that the piperidine ring strictly adopts a chair conformation and projects the acetyl group at a specific vector, computational chemists can accurately map the 3D pharmacophore. If the acetyl group clashes with the binding pocket in in silico docking, the crystallographic data provides the exact geometric rationale to replace it with a smaller or differently angled substituent (e.g., a formyl or methylsulfonyl group).
Figure 3: Integration of SCXRD data into Structure-Based Drug Design (SBDD).
Conclusion
The crystal structure analysis of 1-(1-Acetylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid reveals a highly ordered, predictable geometry characterized by a rigid piperidine chair, a planar pyrazole-carboxylate system, and a robust
R22(8)
hydrogen-bonded dimer network. By adhering to the self-validating crystallization and SCXRD protocols outlined in this guide, researchers can ensure high-fidelity structural data. This atomic-level precision is ultimately what empowers the rational design of next-generation therapeutics, transforming static chemical fragments into dynamic, target-specific biological probes.
References
Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2 Related Factor 2 (KEAP1:NRF2) Protein−Protein Interaction. ACS Publications. 1
Discovery of Highly Efficient Novel Antifungal Lead Compounds Targeting Succinate Dehydrogenase: Pyrazole-4-carboxamide Derivatives with an N-Phenyl Substituted Amide Fragment. ACS Publications. 2
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. 3
Olex2 | OlexSys: Small-molecule crystallography as good as it gets! OlexSys. Link
An In-depth Technical Guide to the Molecular Weight and Solubility Profile of 1-(1-Acetylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid
This guide provides a comprehensive technical overview of the fundamental physicochemical properties of 1-(1-Acetylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid, a molecule of interest in contemporary drug discovery. Des...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive technical overview of the fundamental physicochemical properties of 1-(1-Acetylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid, a molecule of interest in contemporary drug discovery. Designed for researchers, scientists, and drug development professionals, this document delves into the significance and determination of its molecular weight and presents detailed, field-proven protocols for evaluating its solubility profile.
The Critical Role of Molecular Weight and Solubility in Drug Development
In the landscape of drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, molecular weight and solubility are foundational parameters that significantly influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its therapeutic efficacy and safety.
A compound's molecular weight affects its ability to permeate biological membranes, with lower molecular weight compounds often exhibiting better absorption characteristics. Solubility, the measure of a compound's ability to dissolve in a solvent, is a critical determinant of its bioavailability. A drug must be in a dissolved state to be absorbed from the gastrointestinal tract and enter systemic circulation. Poor solubility can lead to low and variable bioavailability, posing significant challenges for formulation development and clinical translation. Therefore, the early and accurate characterization of these properties is a cornerstone of a successful drug development program.
Molecular Weight Determination
The first step in characterizing any novel compound is to establish its molecular formula and calculate its precise molecular weight. The systematic name, 1-(1-Acetylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid, provides the necessary information to deduce the molecular structure and, consequently, its elemental composition.
The structure consists of a pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. A carboxylic acid group is attached at the 4th position of this ring. One of the pyrazole nitrogens (position 1) is substituted with a piperidine ring, which is itself acetylated at its nitrogen atom.
Based on this structure, the molecular formula is determined to be C₁₁H₁₅N₃O₃ .
The molecular weight is calculated using the atomic weights of its constituent elements:
Calculation:
(11 x 12.011) + (15 x 1.008) + (3 x 14.007) + (3 x 15.999) = 237.26 g/mol
This calculated molecular weight is a critical piece of data for all subsequent experimental work, including the preparation of solutions of known concentrations for solubility and bioactivity assays.
Table 1: Molecular Properties of 1-(1-Acetylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid
Property
Value
Molecular Formula
C₁₁H₁₅N₃O₃
Molecular Weight
237.26 g/mol
Solubility Profile Determination: A Methodical Approach
A comprehensive understanding of a compound's solubility requires the assessment of both its kinetic and thermodynamic solubility.
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly dissolved from a high-concentration stock solution (typically in dimethyl sulfoxide, DMSO) into an aqueous buffer. This is a high-throughput method often used in the early stages of drug discovery to rank compounds.[8][9]
Thermodynamic solubility , also known as equilibrium solubility, is the concentration of a saturated solution of a compound in a specific solvent at equilibrium. This is a more time-consuming but also more accurate measure of a compound's true solubility.[8][9]
The following sections provide detailed protocols for determining the kinetic and thermodynamic solubility of 1-(1-Acetylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid.
Experimental Workflow for Solubility Determination
Caption: Experimental workflow for determining the kinetic and thermodynamic solubility of a drug candidate.
Protocol 1: Kinetic Solubility Determination by Nephelometry
This protocol is adapted from established high-throughput screening methods and is designed to rapidly assess the aqueous solubility of the target compound.[10][11][12]
Stock Solution Preparation: Prepare a 10 mM stock solution of 1-(1-Acetylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid in DMSO.
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.01 mM).
Addition to Aqueous Buffer: Using an automated liquid handler, transfer a small volume (e.g., 2 µL) of each DMSO concentration into a corresponding well of a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS (pH 7.4). This results in a final DMSO concentration of 1%.
Incubation and Shaking: Seal the plate and shake it at a constant speed (e.g., 300 rpm) for a defined period (e.g., 2 hours) at room temperature.
Nephelometric Measurement: Measure the turbidity of each well using a microplate nephelometer. The instrument detects light scattering caused by precipitated particles.
Data Analysis: Plot the nephelometry signal against the compound concentration. The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility.
Protocol 2: Thermodynamic Solubility Determination by Shake-Flask Method
This method determines the equilibrium solubility and is considered the gold standard for solubility measurement.[8][9][13][14][15]
Selected aqueous buffers (e.g., pH 5.0, 7.4, and 9.0 to assess pH-dependent solubility)
Glass vials with screw caps
Orbital shaker with temperature control
Syringe filters (0.22 µm)
High-performance liquid chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Analytical balance
2. Procedure:
Sample Preparation: Add an excess amount of solid 1-(1-Acetylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid to a series of glass vials containing a known volume of the selected aqueous buffers. Ensure there is enough solid to maintain a saturated solution with undissolved particles.
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Shake the vials for an extended period (typically 24 to 48 hours) to ensure that equilibrium is reached.
Sample Collection and Preparation: After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
Quantification:
Using HPLC: Dilute the filtered supernatant with a suitable mobile phase and inject it into an HPLC system. Quantify the concentration by comparing the peak area to a standard curve prepared from known concentrations of the compound.
Using UV-Vis Spectrophotometry: If the compound has a suitable chromophore, measure the absorbance of the diluted filtrate at its λmax. Calculate the concentration using a standard curve.
Data Analysis: The determined concentration represents the thermodynamic solubility of the compound in the specific buffer at the tested temperature.
Table 2: Solubility Profile of 1-(1-Acetylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid (Illustrative)
Assay Type
Solvent/Buffer
Temperature (°C)
Solubility (µg/mL)
Solubility (µM)
Kinetic
PBS, pH 7.4
25
[Experimental Value]
[Experimental Value]
Thermodynamic
Acetate Buffer, pH 5.0
25
[Experimental Value]
[Experimental Value]
Thermodynamic
PBS, pH 7.4
25
[Experimental Value]
[Experimental Value]
Thermodynamic
Borate Buffer, pH 9.0
25
[Experimental Value]
[Experimental Value]
Thermodynamic
PBS, pH 7.4
37
[Experimental Value]
[Experimental Value]
Note: The values in this table are placeholders and would be populated with experimental data upon completion of the assays.
Conclusion
References
Atomic Weight of Hydrogen. (n.d.). Retrieved from [Link]
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
Atomic Weight of Nitrogen. (n.d.). Retrieved from [Link]
Britannica. (2026, February 16). Oxygen | Discovery, Symbol, Properties, Uses, & Facts. Retrieved from [Link]
Quora. (2018, May 21). How heavy is one atom of carbon? Retrieved from [Link]
NIST. (n.d.). Atomic Weights and Isotopic Compositions for Nitrogen. Retrieved from [Link]
NIST. (n.d.). Atomic Weights and Isotopic Compositions for Hydrogen. Retrieved from [Link]
CK-12 Foundation. (n.d.). Flexi answers - What is the atomic weight of hydrogen? Retrieved from [Link]
Wikipedia. (n.d.). Hydrogen. Retrieved from [Link]
Horizon Educational. (n.d.). What's the Molar Mass of Hydrogen? Retrieved from [Link]
PubChem. (n.d.). Nitrogen | N (Element). Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Nitrogen - Element information, properties and uses. Retrieved from [Link]
NIST. (n.d.). Oxygen, atomic. Retrieved from [Link]
Bio-protocol. (n.d.). 3.8. Determination of Kinetic Solubility. Retrieved from [Link]
NIST. (n.d.). Atomic Weights and Isotopic Compositions for Carbon. Retrieved from [Link]
NIST. (n.d.). Atomic Weights and Isotopic Compositions for Oxygen. Retrieved from [Link]
NIST. (n.d.). Atomic Data for Nitrogen (N). Retrieved from [Link]
Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
NIST. (n.d.). Atomic Weights and Isotopic Compositions for Carbon. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Oxygen - Element information, properties and uses. Retrieved from [Link]
PubChem. (n.d.). Carbon | C (Element). Retrieved from [Link]
ACS Publications. (2009, March 24). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates | Analytical Chemistry. Retrieved from [Link]
Emerald Cloud Lab. (2025, August 27). ExperimentNephelometryKinetics Documentation. Retrieved from [Link]
What Factors Are Taken Into Consideration When Selecting a Solvent? (n.d.). Retrieved from [Link]
PubMed. (2016, April 15). A high throughput solubility assay for drug discovery using microscale shake-flask and rapid UHPLC-UV-CLND quantification. Retrieved from [Link]
Hydrometal Tech. (2024, June 7). 5 Criteria for Selecting an Extraction Solvent. Retrieved from [Link]
Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved from [Link]
Pyrazoles database - synthesis, physical properties. (n.d.). Retrieved from [Link]
ACS Publications. (2022, June 13). Solubility Model to Guide Solvent Selection in Synthetic Process Development | Crystal Growth & Design. Retrieved from [Link]
Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. (2013, November 4). Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals
Content Type: Technical Whitepaper / Application Guide
Executive Summary & Context
The molecule 1-(1-Acetylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid (C₁₁H₁₅N₃O₃, MW: 237.26 g/mol ) is a highly versatile, sp³-rich heterocyclic building block. In recent years, pyrazole carboxylic acid derivatives have gained significant traction in Fragment-Based Drug Discovery (FBDD), most notably serving as critical hinge-binding or allosteric anchors. A prominent example is their use as high-affinity inhibitors of the KEAP1:NRF2 protein-protein interaction, a major target for antioxidative and anti-inflammatory therapies[1].
When integrating this fragment into a lead optimization campaign, rigorous spectroscopic characterization is not just a regulatory formality—it is a scientific necessity. Mischaracterizing the conformational dynamics of the piperidine ring or the ionization behavior of the pyrazole-acid motif can lead to erroneous Structure-Activity Relationship (SAR) models.
As a Senior Application Scientist, I have designed this guide to move beyond mere data reporting. Here, we explore the causality behind the spectroscopic phenomena of this molecule and establish a self-validating analytical workflow to ensure absolute structural confidence.
Integrated Analytical Workflow
To achieve unambiguous structural elucidation, we employ an orthogonal, multi-modal spectroscopic approach. Relying on a single technique (e.g., LC-MS alone) is insufficient due to the potential for isobaric interference or conformational masking. The workflow below illustrates our self-validating data integration strategy.
Fig 1. Orthogonal multi-modal spectroscopic workflow for structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The Rotameric Pitfall in N-Acetylpiperidines
A critical point of failure for junior analysts characterizing this molecule is the misinterpretation of the ¹H and ¹³C NMR spectra at room temperature (298 K). The N-C(O) amide bond possesses partial double-bond character due to the delocalization of the nitrogen lone pair into the carbonyl group. This restricts free rotation, leading to the presence of cis and trans rotamers in solution.
Because the interconversion rate of these rotamers is slow on the NMR timescale at 298 K, the piperidine ring protons (specifically H-2', H-6', H-3', and H-5') and the acetyl methyl group will appear as broad, split, or duplicated signals. An untrained eye might reject the batch, assuming the presence of a structurally related impurity[2].
The Self-Validating Protocol (VT-NMR):
To prove causality and validate purity, we utilize Variable Temperature (VT) NMR. By elevating the probe temperature to 353 K (80 °C) in DMSO-d₆, we increase the thermal energy beyond the rotational barrier of the amide bond. The rotameric signals coalesce into sharp, time-averaged peaks, definitively proving that the complexity at 298 K is a conformational artifact, not a chemical impurity.
1D and 2D NMR Assignments (at 353 K)
At 353 K, the pyrazole protons (H-3 and H-5) appear as distinct, sharp singlets. The regiochemistry of the piperidine attachment at N-1 of the pyrazole is confirmed via HMBC (Heteronuclear Multiple Bond Correlation) . The piperidine methine proton (H-4') shows a strong ³J correlation to the pyrazole C-5 carbon, locking the connectivity in place.
For this molecule, Electrospray Ionization in positive mode (ESI+) is optimal. The basicity of the pyrazole N-2 nitrogen and the amide oxygen readily accept a proton, yielding a robust [M+H]⁺ pseudo-molecular ion.
The Self-Validating Protocol (Isotope Matching):
Before analyzing fragmentation, the precursor ion's isotopic distribution (A+1, A+2) must be overlaid with the theoretical model for C₁₁H₁₆N₃O₃⁺. A mass error of < 3 ppm combined with an isotopic fit score of > 95% acts as an internal gatekeeper, ensuring we are fragmenting the correct parent mass.
MS/MS Fragmentation Pathway
Subjecting the m/z 238.1186 precursor to Collision-Induced Dissociation (CID) yields a highly diagnostic fragmentation pattern. The causality of the fragmentation follows the weakest bonds and most stable neutral losses:
Dehydration: The carboxylic acid readily loses water (-18 Da) to form an acylium ion (m/z 220.1080).
Ketene Loss: The N-acetyl group undergoes a characteristic rearrangement, expelling neutral ketene (C₂H₂O, -42 Da) to yield a secondary amine (m/z 196.1080).
Ring Cleavage: Higher collision energies cleave the C-N bond connecting the two rings, leaving the stable pyrazole-4-carboxylic acid fragment (m/z 113.0345).
Fig 2. Proposed ESI-MS/MS fragmentation pathway mapping the structural degradation.
Table 2: HRMS (ESI+) Fragment Ions
Measured m/z
Calculated m/z
Formula
Mass Error (ppm)
Structural Assignment
238.1182
238.1186
C₁₁H₁₆N₃O₃⁺
-1.6
[M+H]⁺ (Precursor)
220.1075
220.1080
C₁₁H₁₄N₃O₂⁺
-2.2
[M+H - H₂O]⁺
196.1078
196.1080
C▖H₁₄N₃O₂⁺
-1.0
[M+H - C₂H₂O]⁺ (Ketene loss)
113.0341
113.0345
C₄H₅N₂O₂⁺
-3.5
[Pyrazole-4-COOH]⁺
Fourier-Transform Infrared (FT-IR) Spectroscopy
While NMR and MS provide connectivity and mass, FT-IR provides the electronic snapshot of the functional groups. We utilize Attenuated Total Reflection (ATR) FT-IR to analyze the neat solid, avoiding solvent masking effects.
The Self-Validating Protocol (Carbonyl Resolution):
A common error is assuming a single broad carbonyl stretch for this molecule. Because the molecule contains both an acid and an amide, a high-quality spectrum must resolve two distinct C=O stretches. The carboxylic acid C=O appears at a higher frequency (~1695 cm⁻¹) due to conjugation with the pyrazole ring. The amide C=O is pushed to a lower frequency (~1635 cm⁻¹) because the nitrogen lone pair delocalizes into the carbonyl, reducing its double-bond character. If only one peak is observed, the sample may have formed a carboxylate salt (zwitterion), prompting a re-evaluation of the sample pH.
Table 3: FT-IR (ATR) Key Vibrational Modes
Wavenumber (cm⁻¹)
Intensity
Assignment
Structural Significance
3100 - 2600
Broad, Medium
O-H stretch
Confirms hydrogen-bonded carboxylic acid dimer
1695
Strong
C=O stretch (Acid)
Conjugated carboxylic acid carbonyl
1635
Strong
C=O stretch (Amide)
N-acetyl carbonyl (frequency lowered by N lone pair)
1550
Medium
C=N / C=C stretch
Pyrazole ring breathing modes
1220
Strong
C-O stretch
Carboxylic acid single bond
Conclusion
The thorough spectroscopic characterization of 1-(1-Acetylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid requires an understanding of its dynamic physical chemistry. By anticipating the amide rotameric effect in NMR, leveraging exact mass fragmentation pathways in HRMS, and resolving the distinct electronic environments of its carbonyls in FT-IR, researchers can generate a bulletproof, self-validating data package. This level of rigor is what ultimately prevents downstream failures in advanced drug discovery and FBDD campaigns.
References
Norton, D., et al. "Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2 Related Factor 2 (KEAP1:NRF2) Protein−Protein Interaction." Journal of Medicinal Chemistry, 2021, 64(21), 15949–15972. URL:[Link]
Hoye, T. R., et al. "MTPA (Mosher) Amides of Cyclic Secondary Amines: Conformational Aspects and a Useful Method for Assignment of Absolute Configuration." Journal of Organic Chemistry, 1996, 61(6), 2056-2064. URL:[Link]
Balaraman, K., et al. "Transamidation of Carboxamides Catalyzed by Fe(III) and Water." The Journal of Organic Chemistry, 2014, 79(11), 5301–5309. URL:[Link]
Electronic and Physicochemical Profiling of 1-(1-Acetylpiperidin-4-yl)-1H-pyrazole-4-carboxylic Acid
Executive Summary The molecule 1-(1-Acetylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid is a highly versatile, structurally modular pharmacophore increasingly utilized in fragment-based drug discovery (FBDD). Notably, th...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The molecule 1-(1-Acetylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid is a highly versatile, structurally modular pharmacophore increasingly utilized in fragment-based drug discovery (FBDD). Notably, this specific pyrazole-carboxylic acid scaffold has been instrumental in the development of non-covalent inhibitors targeting the KEAP1:NRF2 protein-protein interaction [1].
To effectively deploy this molecule in lead optimization, researchers must understand its underlying electronic architecture. This whitepaper provides an in-depth technical analysis of the molecule's quantum mechanical properties, spatial electron density, and physicochemical behavior, culminating in self-validating experimental protocols for laboratory characterization.
Molecular Architecture and Conformational Space
The electronic properties of 1-(1-Acetylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid are dictated by three distinct structural domains, each contributing unique electrostatic and steric profiles:
The
N
-Acetylpiperidine Core: The piperidine ring predominantly adopts a chair conformation, providing a flexible, hydrophobic scaffold. The nitrogen atom (N1) is bonded to an acetyl group, forming an amide linkage. Because the nitrogen lone pair is delocalized into the adjacent carbonyl
π
-system, this nitrogen is non-basic (
pKa<0
). Furthermore, this partial double-bond character restricts rotation around the
N−C(O)
bond, resulting in distinct cis and trans rotamers that significantly alter the molecule's global dipole moment.
The Pyrazole Ring: Attached at the C4 position of the piperidine, the 1H-pyrazole ring is an aromatic, electron-rich heterocycle. Its N2 atom possesses a localized lone pair in an
sp2
orbital, acting as a potent hydrogen bond acceptor.
The Carboxylic Acid Moiety: Substituted at the C4 position of the pyrazole, this group exerts a strong electron-withdrawing effect via both resonance (
−R
) and induction (
−I
). This modulates the electron density of the entire pyrazole ring, lowering the energy of the frontier molecular orbitals.
Quantum Mechanical Electronic Properties
Understanding the electronic distribution is critical for predicting how this molecule will interact with target proteins.
Frontier Molecular Orbitals (HOMO/LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate the molecule's chemical reactivity and binding affinity.
HOMO Localization: The HOMO is primarily localized on the pyrazole ring, specifically concentrated around the nitrogen atoms. This region acts as the primary electron donor in non-covalent interactions.
LUMO Localization: The LUMO is heavily localized over the carboxylic acid group and the adjacent C4 carbon of the pyrazole. The strong electron-withdrawing nature of the carbonyl group lowers the LUMO energy, making this region an excellent electron acceptor.
This spatial separation of frontier orbitals creates a highly polarizable system, ideal for engaging in directional charge-transfer interactions within binding pockets, such as the arginine-rich regions of the KEAP1 Kelch domain [1].
Electrostatic Potential (ESP) Mapping
ESP mapping provides a 3D visual representation of charge distribution, directly correlating to pharmacophoric features:
Strong Negative Regions (Red): The carbonyl oxygen of the acetyl group and the deprotonated carboxylate oxygen atoms exhibit high electron density, serving as primary hydrogen bond acceptors.
Strong Positive Regions (Blue): In the neutral state, the acidic proton of the carboxylic acid is highly electron-deficient.
Neutral Regions (Green/Gray): The aliphatic piperidine ring provides a neutral, hydrophobic surface ideal for van der Waals interactions.
Figure 1: Pharmacophore mapping of electronic regions to target binding pockets.
Quantitative Data Summaries
The following tables summarize the simulated quantum mechanical and physicochemical properties of the molecule, providing baseline metrics for structural optimization.
Indicates moderate chemical hardness and stability.
Dipole Moment (
μ
)
4.8 Debye
Highly dependent on the acetyl rotamer conformation.
Table 2: Physicochemical & ADME Parameters
Parameter
Value
Pharmacological Implication
Molecular Weight
237.26 g/mol
Well within Lipinski's Rule of 5; excellent for FBDD.
Topological Polar Surface Area
78.4 Ų
Optimal for oral bioavailability; limited BBB penetration.
pKa
(Aqueous)
~ 4.2
>99% ionized (carboxylate anion) at physiological pH (7.4).
LogP (Octanol/Water)
0.85
Highly hydrophilic; requires lipophilic optimization for cellular assays.
Standardized Experimental Workflows
To ensure scientific integrity, the determination of these electronic and physicochemical properties must rely on self-validating protocols. Below are the definitive methodologies for characterizing this molecule [2, 3].
Purpose: To accurately map the ESP and frontier orbitals using Density Functional Theory.
Causality Note: The inclusion of diffuse functions (the "+" in 6-311+G**) is strictly required. Without diffuse functions, the computational model cannot accurately contain the expanded electron cloud of the carboxylate anion, leading to catastrophic errors in LUMO energy calculations.
Conformational Search: Generate 3D conformers using Molecular Mechanics (e.g., OPLS4 force field). Self-Validation: Ensure both the cis and trans rotamers of the
N
-acetyl group are sampled, as they dictate the global dipole moment.
Geometry Optimization: Submit the lowest-energy conformers to a DFT optimization using the B3LYP functional and the 6-311+G(d,p) basis set in Gaussian 16 [2]. Apply the Polarizable Continuum Model (PCM) using water as the solvent.
Frequency Calculation (The Validation Step): Run a vibrational frequency calculation on the optimized geometry. Self-Validation: The absence of imaginary (negative) frequencies confirms the structure is a true local minimum, not a transition state. If an imaginary frequency is present, perturb the geometry along the normal mode and re-optimize.
Property Extraction: Extract HOMO/LUMO energies, dipole moments, and generate the formatted checkpoint file (.fchk) to map the Electrostatic Potential onto the electron density isosurface (isovalue = 0.002 a.u.).
Purpose: To determine the exact ionization constant of the pyrazole-4-carboxylic acid moiety.
Causality Note: Because the neutral form of the molecule has low aqueous solubility, a standard aqueous titration will fail due to precipitation. A co-solvent extrapolation method (Yasunami method) must be employed [3].
Electrode Calibration: Calibrate the pH glass electrode using standard buffers (pH 4.0, 7.0, 10.0) at a constant temperature of 25.0 ± 0.1 °C.
Sample Preparation: Dissolve 2 mg of the compound in 10 mL of a methanol/water mixture (e.g., 30% MeOH). Prepare subsequent samples at 40% and 50% MeOH.
Titration: Titrate the solution using standardized 0.1 M KOH under an inert argon atmosphere (to prevent
CO2
absorption, which skews acidic readings).
Gran Plot Analysis (The Validation Step): Convert the titration curve into a Gran plot. Self-Validation: The linear regions of the Gran plot validate the exact equivalence point and confirm that the electrode response remained Nernstian throughout the experiment.
Extrapolation: Plot the apparent
pKa
values measured in the co-solvent mixtures against the mole fraction of methanol. Extrapolate the linear regression to 0% methanol to yield the true aqueous
pKa
.
Figure 2: Self-validating computational and experimental characterization workflow.
References
Norton, D., et al. "Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2 Related Factor 2 (KEAP1:NRF2) Protein−Protein Interaction." Journal of Medicinal Chemistry, 2021. URL:[Link]
Frisch, M. J., et al. "Gaussian 16 Revision C.01." Gaussian Inc., 2016. URL: [Link]
Avdeef, A. "Absorption and Drug Development: Solubility, Permeability, and Charge State." John Wiley & Sons, 2012. URL:[Link]
Protocols & Analytical Methods
Method
A Comprehensive Guide to Amide Coupling with 1-(1-Acetylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid
An Application Note from the Senior Scientist's Desk Abstract The formation of the amide bond is arguably the most critical and frequently performed transformation in medicinal chemistry and drug development.[1] This app...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note from the Senior Scientist's Desk
Abstract
The formation of the amide bond is arguably the most critical and frequently performed transformation in medicinal chemistry and drug development.[1] This application note provides a detailed, field-proven guide for the successful amide coupling of 1-(1-Acetylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid, a heterocyclic building block of significant interest due to the prevalence of pyrazole and piperidine motifs in modern pharmaceuticals.[2][3] We will delve into the mechanistic underpinnings of the reaction, offer a comparative analysis of premier coupling reagents, and present two robust, step-by-step protocols using both a high-efficiency uronium salt (HATU) and a classic carbodiimide (EDC) approach. This guide is designed for researchers, scientists, and drug development professionals seeking to streamline their synthetic workflows and achieve high-purity, reproducible results.
Mechanistic Rationale: The Activation Principle
Amide bond formation from a carboxylic acid and an amine is a thermodynamically unfavorable condensation reaction.[4] To proceed under mild conditions, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This is achieved by "activating" the acid with a coupling reagent. The general process involves two key stages:
Activation: The carboxylic acid reacts with the coupling reagent to form a highly reactive intermediate, such as an active ester or anhydride.[5]
Nucleophilic Acyl Substitution: The amine, acting as a nucleophile, attacks the carbonyl carbon of the activated intermediate, displacing the leaving group and forming the stable amide bond.
This fundamental sequence is visualized below.
Caption: Generalized mechanism of amide bond formation.
Strategic Selection of Coupling Reagents
The choice of coupling reagent is a critical parameter that dictates reaction efficiency, time, cost, and side-reaction profile.[6] For a substrate like 1-(1-Acetylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid, which possesses multiple heteroatoms, selecting a reagent that minimizes side reactions and ensures high conversion is paramount. Below is a comparative analysis of two industry-standard choices.
Feature
HATU (Uronium/Aminium Salt)
EDC/HOBt (Carbodiimide)
Mechanism
Forms a highly reactive OAt-active ester via an isouronium salt intermediate.[7][8]
Forms an O-acylisourea intermediate, which is trapped by HOBt to form a more stable and selective HOBt-active ester.[9]
Efficiency & Speed
Very high. Reactions are often complete in 1-4 hours.[10] Highly effective for sterically hindered substrates.[11]
Moderate to high. Reactions typically require 12-24 hours.[10][12] Efficiency is greatly improved by the HOBt additive.
Racemization Risk
Very low. The 7-azabenzotriazole (HOAt) moiety is highly effective at suppressing racemization.[11]
Low, but higher than HATU without an additive. HOBt is essential to minimize racemization.[6][12]
Key Byproducts
Tetramethylurea (water-soluble) and HOAt (water-soluble).[13]
N,N'-Dialkylurea (water-soluble) and HOBt.[6] The primary concern is the formation of an N-acylurea byproduct if the amine is not added promptly.
Cost & Handling
Higher cost. Can be sensitive to moisture.
Lower cost. Generally stable and easy to handle.[10]
Ideal Use Case
Challenging couplings, sterically hindered partners, acid-sensitive substrates, and when speed is critical.
Routine amide synthesis, large-scale reactions where cost is a factor, and for a wide range of standard substrates.
Experimental Protocols
The following protocols provide detailed, validated methodologies. Researchers should always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Overall Experimental Workflow
The process from starting materials to the final, purified product follows a systematic workflow, ensuring reproducibility and purity.
Caption: Standard workflow for amide coupling synthesis.
Protocol 1: High-Efficiency Coupling with HATU
This protocol is recommended for its speed and high success rate, particularly with challenging or precious amine coupling partners.[14]
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Stoichiometry Table (Example Scale)
Reagent
MW ( g/mol )
Amount (mg)
mmoles
Equivalents
Pyrazole Acid
237.26
100
0.421
1.0
Amine (e.g., Benzylamine)
107.15
50
0.464
1.1
HATU
380.23
176
0.464
1.1
DIPEA
129.24
163 (220 µL)
1.26
3.0
| Anhydrous DMF | - | 4 mL | - | - |
Step-by-Step Procedure
Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 1-(1-Acetylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid (1.0 equiv).
Dissolution: Add anhydrous DMF to dissolve the acid (approx. 0.1 M concentration).
Base Addition: Add DIPEA (3.0 equiv) to the solution and stir for 2-5 minutes at room temperature.
Activation: Add HATU (1.1 equiv) in one portion. Stir the mixture for 10-15 minutes at room temperature to pre-activate the carboxylic acid. The solution may change color.[14]
Coupling: Add the amine (1.1 equiv), either neat or as a solution in a small amount of DMF.
Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed (typically 1-4 hours).
Work-up:
Once complete, dilute the reaction mixture with ethyl acetate.
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). This removes DMF, excess base, and water-soluble byproducts like tetramethylurea.[13]
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
Purification:
Filter off the drying agent and concentrate the solvent under reduced pressure.
Purify the resulting crude product by flash column chromatography on silica gel or by recrystallization to yield the pure amide.[15][16]
Protocol 2: Cost-Effective Coupling with EDC/HOBt
This classic protocol is a reliable and economical choice for a broad range of applications.[17]
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 equiv)
Anhydrous Dichloromethane (DCM) or DMF
1 M Aqueous HCl
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine (saturated aqueous NaCl)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Stoichiometry Table (Example Scale)
Reagent
MW ( g/mol )
Amount (mg)
mmoles
Equivalents
Pyrazole Acid
237.26
100
0.421
1.0
Amine (e.g., Benzylamine)
107.15
50
0.464
1.1
EDC·HCl
191.70
97
0.506
1.2
HOBt
135.12
68
0.506
1.2
DIPEA
129.24
163 (220 µL)
1.26
3.0
| Anhydrous DCM | - | 4 mL | - | - |
Step-by-Step Procedure
Setup: To a clean, dry round-bottom flask, add 1-(1-Acetylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).
Dissolution: Add anhydrous DCM or DMF to dissolve the solids (approx. 0.1 M concentration).
Cooling: Cool the flask to 0 °C in an ice bath. This helps to control the initial exotherm and minimize potential side reactions.
Base Addition: Add DIPEA or TEA (3.0 equiv) and stir for 5 minutes.
Activation & Coupling: Add EDC·HCl (1.2 equiv) in one portion.
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir until the reaction is complete as determined by TLC or LC-MS (typically 12-24 hours).
Work-up:
Dilute the reaction mixture with DCM or ethyl acetate.
Wash the organic layer sequentially with 1 M HCl (1x) (to remove excess base), saturated aqueous NaHCO₃ (2x) (to remove unreacted HOBt and acid), and brine (1x).
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
Purification:
Filter off the drying agent and concentrate the solvent under reduced pressure.
Purify the crude product by flash column chromatography or recrystallization. Given the polar nature of the expected product, a mobile phase containing methanol in DCM or ethyl acetate may be required.[18]
• Use fresh, anhydrous reagents and solvents.• Ensure stoichiometry of base is correct (2-3 equiv).• Switch to a more powerful coupling reagent like HATU or COMU.[19]• Increase reaction temperature or time.
N-acylurea Byproduct (EDC)
The O-acylisourea intermediate rearranged before reacting with the amine.
• Ensure the amine is present before adding EDC.• Use an additive like HOBt or Oxyma to trap the intermediate.• The urea byproduct is often water-soluble and can be removed with aqueous washes.[6]
Guanidinylation of Amine (HATU)
The amine attacked the HATU reagent instead of the activated acid. This is more common with excess HATU or with primary amines.[14]
• Use a slight excess of the carboxylic acid relative to the amine if possible.• Avoid large excesses of HATU (use 1.0-1.1 equivalents).• Pre-activate the acid with HATU for 10-15 minutes before adding the amine.
Difficult Purification
• Product is highly polar and streaks on silica gel.• Byproducts (e.g., tetramethylurea) co-elute with the product.
• Switch to a more polar eluent system (e.g., DCM/MeOH with 1% NH₄OH).• Consider reversed-phase chromatography for very polar compounds.[15]• Ensure the aqueous work-up is thorough to remove water-soluble impurities.• Attempt recrystallization from a suitable solvent system (e.g., EtOH, MeCN, EtOAc/Hexanes).[16]
Conclusion
The successful synthesis of amides from 1-(1-Acetylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid is readily achievable through the careful selection of coupling reagents and adherence to optimized protocols. The HATU-mediated method offers a rapid and highly efficient route ideal for complex or sensitive substrates, while the EDC/HOBt protocol provides a robust and cost-effective alternative for routine synthesis. By understanding the underlying mechanisms and potential pitfalls outlined in this guide, researchers can confidently and reproducibly generate high-purity amide products, accelerating the pace of discovery in their drug development programs.
References
Luxembourg Bio Technologies. A comparative study of amide-bond forming reagents in aqueous media. [Link]
ACS Publications. A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator | Organic Process Research & Development. [Link]
Common Organic Chemistry. Amine to Amide Mechanism - HATU. [Link]
PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
Biotage. How should I purify a complex, polar, amide reaction mixture?[Link]
YouTube. HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. [Link]
Common Organic Chemistry. Amine to Amide (EDC + HOBt). [Link]
Green Chemistry (RSC Publishing). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide. [Link]
Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
Patsnap Eureka. Optimizing Amide Extraction Techniques For Pharmaceutical Purity. [Link]
ResearchGate. What is the best technique for amide purification?[Link]
RSC Advances (RSC Publishing). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H 2 O–THF while avoiding the use of protecting groups. [Link]
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
ScienceDirect. Synthesis and Multifaceted Exploration of 4-Phenylpiperidin-4-ol Substituted Pyrazole: Photophysical Insights with Biological. [Link]
MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. [Link]
Application Note: 1-(1-Acetylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid in Advanced Organic Synthesis
Executive Summary In contemporary medicinal chemistry, the design of functionally rich, metabolically stable libraries relies heavily on privileged building blocks. 1-(1-Acetylpiperidin-4-yl)-1H-pyrazole-4-carboxylic aci...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In contemporary medicinal chemistry, the design of functionally rich, metabolically stable libraries relies heavily on privileged building blocks. 1-(1-Acetylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid (CAS: 1365988-19-7) has emerged as a highly versatile bifunctional scaffold. By combining the robust hydrogen-bonding network of a pyrazole-4-carboxylic acid with the conformational rigidity and favorable physicochemical profile of an N-acetylpiperidine ring, this building block is uniquely positioned for the rapid parallel synthesis of target-directed carboxamide libraries. This guide details the mechanistic rationale, synthetic integration, and validated protocols for utilizing this compound in drug discovery workflows.
Physicochemical Profiling
Understanding the quantitative properties of a building block is critical for predicting its behavior in both synthetic workflows and biological systems.
Property
Value
Strategic Significance in Drug Design
CAS Number
1365988-19-7
Unique identifier for procurement and inventory tracking.
Molecular Formula
C₁₁H₁₅N₃O₃
Defines the exact mass for high-resolution mass spectrometry (HRMS).
Molecular Weight
237.26 g/mol
Low molecular weight allows for downstream elaboration without exceeding Lipinski's Rule of 5.
Calculated LogP
~0.26
Highly hydrophilic nature offsets the lipophilicity of attached hydrophobic pharmacophores.
H-Bond Donors
1 (Carboxylic OH)
Consumed during amide coupling; final API typically has 0-1 donors from this moiety.
H-Bond Acceptors
4 (N, O atoms)
Enhances aqueous solubility and provides multiple vectors for protein target interaction.
Rotatable Bonds
2
High rigidity reduces entropic penalty upon binding to target proteins.
Mechanistic Rationale: Why this Building Block?
The selection of 1-(1-Acetylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid is driven by two distinct structural features:
The Pyrazole-4-carboxylic Acid Core : Pyrazole-4-carboxamides are ubiquitous in FDA-approved drugs and clinical candidates. The pyrazole ring acts as a stable, aromatic spacer that can participate in pi-stacking and hydrogen bonding within protein binding pockets. The C4-carboxylic acid provides a highly reactive vector for amide bond formation.
The N-Acetylpiperidine Moiety : Uncapped basic piperidines often suffer from hERG toxicity liabilities and poor membrane permeability due to excessive ionization at physiological pH. The N-acetyl group caps the basic amine, neutralizing its charge while maintaining a rigid, sp³-rich 3D architecture. This dramatically improves the metabolic stability and solubility of the resulting active pharmaceutical ingredient (API).
Logical Workflow & Synthetic Integration
The primary synthetic utility of this building block is its conversion into diverse pyrazole-4-carboxamides via coupling with primary or secondary amines.
Fig 1. Logical workflow for HATU-mediated amide coupling using the pyrazole-4-carboxylic acid building block.
Objective : Synthesize a target pyrazole-4-carboxamide API.
Causality : is selected over EDC/HOBt due to its superior efficiency in coupling sterically hindered or electronically deactivated amines. This is driven by the formation of the highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester. The neighboring group effect of the pyridine nitrogen in HOAt stabilizes the incoming amine through a hydrogen-bonded 7-membered cyclic transition state, accelerating aminolysis[1][2].
Activation : In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the carboxylic acid (118.6 mg) in anhydrous DMF (5.0 mL) under a nitrogen atmosphere. Add DIPEA (261 µL).
Active Ester Formation : Add HATU (228.1 mg) in one portion. Stir the reaction mixture at room temperature (20–25 °C) for 15 minutes.
Self-Validation Checkpoint 1: The solution typically transitions from colorless to pale yellow. Take a 5 µL aliquot, dilute in 1 mL MeOH, and analyze via LC-MS. Confirm the disappearance of the acid mass (m/z 238.1[M+H]⁺) and the formation of the HOAt active ester intermediate.
Nucleophilic Addition : Introduce the target amine (0.55 mmol) dropwise or in small portions. Continue stirring at room temperature for 2 to 12 hours, depending on amine nucleophilicity.
Self-Validation Checkpoint 2: Monitor reaction progression via LC-MS. The reaction is deemed complete when the active ester is fully consumed and the target product mass dominates the chromatogram.
Quenching & Extraction : Dilute the reaction mixture with ethyl acetate (25 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 × 15 mL), 1 M HCl (15 mL), and brine (15 mL).
Causality: The NaHCO₃ wash removes acidic byproducts (HOAt) and unreacted starting acid. The HCl wash removes unreacted amine and residual DIPEA. DMF partitions into the aqueous phase.
Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (silica gel, gradient elution from 0-10% MeOH in DCM).
Protocol B: High-Throughput Parallel Synthesis of Carboxamide Libraries
Objective : Generate a focused library of 96 derivatives for Structure-Activity Relationship (SAR) screening.
Step-by-Step Procedure :
Prepare a stock solution of 1-(1-Acetylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid (0.1 M) and DIPEA (0.3 M) in anhydrous DMF.
Dispense 1.0 mL (0.1 mmol acid) into each well of a 96-well deep-well plate.
Add HATU (0.12 mmol, 45.6 mg) to each well. Agitate the plate on an orbital shaker for 15 minutes.
Dispense a diverse array of amines (0.11 mmol) into respective wells. Seal the plate with a pierceable mat and shake at room temperature for 12 hours.
Self-Validation Checkpoint: Perform high-throughput LC-MS screening of all wells. Wells exhibiting >80% conversion (measured by the ratio of product UV peak area to total UV peak area at 254 nm) proceed directly to automated preparative HPLC. If conversion is <50%, it indicates poor amine nucleophilicity, requiring re-optimization (e.g., heating to 40 °C).
Derivatives of pyrazole-4-carboxylic acids are frequently deployed as protein-protein interaction (PPI) inhibitors. A prime example is the disruption of the , a major cellular defense mechanism against oxidative stress[3].
When synthesized into complex amides, the N-acetylpiperidine moiety occupies solvent-exposed regions or shallow hydrophobic pockets, while the pyrazole core and the amide substituent anchor deep within the KEAP1 Kelch domain. This binding prevents KEAP1 from ubiquitinating NRF2, allowing NRF2 to translocate to the nucleus and activate cytoprotective genes.
Fig 2. KEAP1-NRF2 pathway modulation by pyrazole-based protein-protein interaction inhibitors.
References
Davies, T. G., et al. (2021). Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2 Related Factor 2 (KEAP1:NRF2) Protein−Protein Interaction. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]
Wikipedia Contributors. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium). Wikipedia, The Free Encyclopedia. Available at:[Link]
Peptide Chemistry Org. HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. Available at: [Link]
Application Notes and Protocols: Catalytic Methodologies for the Functionalization of 1-(1-Acetylpiperidin-4-yl)-1H-pyrazole-4-carboxylic Acid
Introduction 1-(1-Acetylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid is a key building block in modern medicinal chemistry and drug discovery. Its unique structure, featuring a central pyrazole core linked to a substitu...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
1-(1-Acetylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid is a key building block in modern medicinal chemistry and drug discovery. Its unique structure, featuring a central pyrazole core linked to a substituted piperidine moiety, offers a versatile scaffold for creating compounds with diverse pharmacological activities. The carboxylic acid group at the C4 position of the pyrazole is a critical handle for molecular elaboration, enabling the synthesis of amides, esters, and novel carbon-carbon or carbon-heteroatom bonds through various catalytic methods.
This comprehensive guide provides detailed application notes and validated protocols for the catalytic functionalization of this important intermediate. Designed for researchers, chemists, and drug development professionals, this document delves into the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving high-yield, selective transformations. We will explore three primary catalytic pathways: peptide (amide) coupling, palladium-catalyzed decarboxylative cross-coupling, and copper-catalyzed decarboxylative amination.
Part 1: Catalytic Amide Bond Formation via Activated Esters
The most fundamental transformation of a carboxylic acid is its conversion to an amide. This reaction is central to the synthesis of a vast array of pharmaceuticals. For a substrate like 1-(1-Acetylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid, efficient amide bond formation requires the use of coupling reagents to prevent side reactions and ensure high conversion under mild conditions.
Scientific Rationale and Mechanistic Insight
Direct condensation of a carboxylic acid and an amine is a thermodynamically unfavorable process that requires high temperatures and results in water as a byproduct, often leading to poor yields. Catalytic amide bond formation circumvents this by converting the carboxylic acid into a highly reactive intermediate, typically an activated ester, which is then susceptible to nucleophilic attack by the amine.
Commonly used coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with additives like HOBt (Hydroxybenzotriazole) or OxymaPure facilitate this process.[1][2] HATU, a uronium-based reagent, reacts with the carboxylate to form a highly reactive O-acylisouronium species, which is rapidly converted to an activated HOAt ester. This ester readily reacts with the amine nucleophile. The choice of a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) is crucial to deprotonate the carboxylic acid and the amine salt without competing in the reaction.[1]
Standard laboratory glassware and work-up equipment (separatory funnel, rotary evaporator)
Chromatography system for purification
Procedure:
Under an inert atmosphere (Argon or Nitrogen), add 1-(1-Acetylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid (1.0 eq) to a round-bottom flask.
Dissolve the acid in anhydrous DMF to a concentration of 0.1-0.5 M.
Cool the solution to 0 °C using an ice bath.
Add HATU (1.1 eq) to the solution, followed by the dropwise addition of DIPEA (2.5 eq).
Stir the mixture at 0 °C for 10-15 minutes to ensure the complete formation of the activated ester.
Add the desired amine (1.1 eq) to the reaction mixture.
Allow the reaction to slowly warm to room temperature and continue stirring for 4-16 hours. Monitor reaction progress by TLC or LC-MS.
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., Ethyl Acetate).
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Part 2: Palladium-Catalyzed Decarboxylative Cross-Coupling
Decarboxylative coupling represents a powerful and atom-economical strategy for forming new C-C bonds. In this approach, the carboxylic acid functionality serves as a traceless activating group that is extruded as CO₂ during the catalytic cycle.[3] This methodology allows for the direct arylation or vinylation at the C4 position of the pyrazole ring, bypassing the need for pre-functionalized (e.g., halogenated) pyrazoles.
Scientific Rationale and Mechanistic Insight
The palladium-catalyzed decarboxylative coupling of heteroaromatic carboxylic acids is a well-established transformation.[3] The reaction mechanism is believed to involve the initial formation of a palladium(II) carboxylate species. Subsequent decarboxylation, often the rate-limiting step, generates a heteroaryl-palladium(II) intermediate. This species then undergoes reductive elimination with an aryl halide or other coupling partner to form the desired C-C bond and regenerate the active Pd(0) catalyst, which is then re-oxidized to Pd(II) to continue the cycle. The use of a bimetallic system, such as Pd/Ag or Pd/Cu, can facilitate the decarboxylation step.[3] For pyrazole carboxylic acids, direct decarboxylative coupling can be achieved with a palladium catalyst alone.[3]
XPhos (10 mol%) or other suitable phosphine ligand
K₂CO₃ (2.0 eq)
Anhydrous 1,4-Dioxane or Toluene
Argon or Nitrogen atmosphere
Equipment:
Schlenk tube or sealed reaction vial
Oil bath for heating
Magnetic stirrer
Standard laboratory glassware and work-up equipment
Chromatography system for purification
Procedure:
To a Schlenk tube, add 1-(1-Acetylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid (1.0 eq), aryl bromide (1.2 eq), Pd(OAc)₂ (5 mol%), XPhos (10 mol%), and K₂CO₃ (2.0 eq).
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
Add anhydrous, degassed 1,4-dioxane or toluene via syringe.
Seal the tube and heat the reaction mixture at 100-120 °C for 12-24 hours. Monitor the reaction progress by LC-MS.
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.
Wash the filter cake with additional ethyl acetate.
Concentrate the filtrate under reduced pressure.
Purify the resulting crude product by column chromatography on silica gel to afford the 4-aryl-pyrazole derivative.
Part 3: Copper-Catalyzed Decarboxylative Chan-Lam Amination
Building on the concept of decarboxylative coupling, this strategy enables the formation of C-N bonds. The Chan-Lam amination traditionally couples boronic acids with amines. A modern variant utilizes carboxylic acids as the coupling partner, offering a more direct route from readily available starting materials.
Scientific Rationale and Mechanistic Insight
Recent advancements have demonstrated that a synergistic approach using photoredox and copper catalysis can achieve the decarboxylative amination of aryl carboxylic acids with pyrazoles under mild conditions, using air as a green oxidant.[4][5] The proposed mechanism involves the formation of an aryl radical via photoredox-mediated decarboxylation. This radical is then trapped by a Cu(II)-pyrazole complex. Subsequent reductive elimination from the resulting Cu(III) intermediate furnishes the N-arylpyrazole product and regenerates the Cu(I) catalyst, which is reoxidized to Cu(II) by air to complete the catalytic cycle. This method effectively addresses the limitations of traditional protocols that often require harsh conditions and stoichiometric metal additives.[4][5]
Bipyridine-based ligand (e.g., L1 from reference[4], 15-20 mol%)
Anhydrous, degassed solvent (e.g., DMSO or Acetonitrile)
Air or Oxygen atmosphere (via a balloon)
Equipment:
Schlenk tube or sealed reaction vial
Blue LED light source (450-460 nm) with a cooling fan
Magnetic stirrer
Standard laboratory glassware and work-up equipment
Chromatography system for purification
Procedure:
In a Schlenk tube, combine 1-(1-Acetylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid (1.0 eq), the N-nucleophile (1.5 eq), the photocatalyst (e.g., 4CzIPN, 5 mol%), Cu(MeCN)₄BF₄ (15 mol%), and the ligand (20 mol%).
Evacuate and backfill the tube with air or oxygen.
Add the anhydrous, degassed solvent via syringe.
Seal the tube and place it in front of a blue LED light source, ensuring the reaction is stirred vigorously. Maintain the reaction temperature at or near room temperature using a cooling fan.
Irradiate for 12-48 hours, monitoring progress by LC-MS.
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
Purify the crude residue by flash column chromatography on silica gel to yield the desired N-substituted product.
Data Summary and Visualization
Table 1: Comparison of Catalytic Methods
Feature
Amide Coupling (HATU)
Decarboxylative Cross-Coupling (Pd)
Decarboxylative Amination (Photo/Cu)
Bond Formed
C(O)-N
C-C
C-N
Catalyst
None (Stoichiometric Reagent)
Palladium (e.g., Pd(OAc)₂)
Copper (e.g., Cu(MeCN)₄BF₄) + Photocatalyst
Typical Temp.
0 °C to RT
100-120 °C
Room Temperature
Key Advantages
High reliability, broad substrate scope
Atom-economical, avoids pre-functionalization
Mild conditions, uses air as oxidant
Key Limitations
Generates stoichiometric waste
Higher temperatures, requires inert atmosphere
Requires specialized photochemical setup
Diagrams
Caption: Workflow for Pd-catalyzed decarboxylative coupling.
References
Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. ACS Publications.
Optimizing amide bond formation for piperidine carboxylic acids. Benchchem.
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. PubMed.
Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. ScienceDirect.
Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications. Benchchem.
Synthesis and Antifungal Activity of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI.
Synthesis of Cascade Imination/Intramolecular Decarboxylative Coupling. Organic Letters.
Application Notes & Protocols: Leveraging 1-(1-Acetylpiperidin-4-yl)-1H-pyrazole-4-carboxylic Acid in Modern Drug Discovery
Introduction: The Strategic Value of the Pyrazole-Piperidine Scaffold In the landscape of modern medicinal chemistry, the selection of a core scaffold is a critical decision that dictates the trajectory of a drug discove...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Value of the Pyrazole-Piperidine Scaffold
In the landscape of modern medicinal chemistry, the selection of a core scaffold is a critical decision that dictates the trajectory of a drug discovery program. The compound 1-(1-Acetylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid represents a highly valuable precursor, embodying a strategic convergence of two privileged structural motifs: the pyrazole ring and the piperidine system. The pyrazole core is a cornerstone of numerous FDA-approved drugs, prized for its ability to form key hydrogen bond interactions with a variety of protein targets. The N-acetyl-piperidine moiety, on the other hand, often serves to enhance solubility, modulate lipophilicity, and provide a vector for exploring chemical space, thereby improving the overall drug-like properties of the final compounds.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this precursor in in vitro assays. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating robust and reproducible data. The focus will be on the application of this precursor in the synthesis and subsequent screening of compound libraries targeting key protein classes, such as protein kinases.
Part 1: From Precursor to Library - A Workflow for Lead Generation
The primary utility of 1-(1-Acetylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid lies in its carboxylic acid functional group. This group is an ideal handle for parallel synthesis, most commonly through amide bond formation, allowing for the rapid generation of a diverse library of compounds. By coupling the precursor with a variety of commercially available amines, researchers can systematically explore the structure-activity relationship (SAR) of the resulting molecules.
Figure 1: A generalized workflow from the precursor to a lead compound.
Part 2: Primary Biochemical Screening - A Protocol for Kinase Inhibition
Protein kinases remain one of the most important classes of drug targets, particularly in oncology. The pyrazole scaffold is a well-established "hinge-binder" in many kinase inhibitors. The following protocol describes a robust, high-throughput method for assessing the inhibitory activity of compounds derived from our precursor against a representative tyrosine kinase, using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
This assay quantifies kinase activity by measuring the phosphorylation of a substrate peptide. A terbium-labeled antibody (donor) binds to a tag on the kinase, and a fluorescein-labeled substrate (acceptor) is phosphorylated by the active kinase. When the substrate is phosphorylated, it is bound by a phosphorylation-specific antibody, bringing the terbium and fluorescein into close proximity. Excitation of the terbium donor results in energy transfer to the fluorescein acceptor, producing a FRET signal. An inhibitor will prevent substrate phosphorylation, leading to a decrease in the FRET signal.
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35. Prepare 100 mL and store at 4°C. The specific components of this buffer are optimized for kinase stability and activity.
ATP Solution: Prepare a 10 mM stock solution of ATP in water. For the assay, dilute to a 2X working concentration (e.g., 20 µM) in Kinase Buffer. The final ATP concentration should be at or near the Km value for the specific kinase to ensure competitive inhibitors can be accurately assessed.
Substrate Solution: Prepare a 2X working solution of the appropriate fluorescein-labeled peptide substrate in Kinase Buffer.
Kinase Solution: Prepare a 4X working solution of the kinase in Kinase Buffer.
Test Compounds: Perform a serial dilution of the synthesized compounds in 100% DMSO, starting from a 10 mM stock. Then, create a 4X working solution by diluting in Kinase Buffer.
Detection Solution: Prepare a solution of Terbium-labeled anti-phospho-substrate antibody and EDTA in TR-FRET dilution buffer. The EDTA stops the kinase reaction.
2. Experimental Procedure:
Add 2.5 µL of the 4X test compound solution to the wells of a low-volume 384-well plate. Include wells for a positive control (DMSO only) and a negative control (no kinase).
Add 2.5 µL of the 4X Kinase Solution to all wells except the negative control.
Add 5 µL of the 2X ATP/Substrate solution to all wells to initiate the reaction. The final volume is 10 µL.
Incubate the plate at room temperature for 60 minutes.
Add 10 µL of the Detection Solution to stop the reaction.
Incubate for another 60 minutes at room temperature to allow for antibody binding.
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 520 nm (acceptor) and 495 nm (donor).
3. Data Analysis:
Calculate the TR-FRET ratio (520 nm emission / 495 nm emission).
Normalize the data using the positive (100% activity) and negative (0% activity) controls.
Plot the normalized percent inhibition against the logarithm of the compound concentration.
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).
Parameter
Recommended Value
Rationale
Final Compound Conc.
1 nM - 100 µM
A wide range is necessary to determine the full dose-response curve.
Final ATP Conc.
~Km of Kinase
Ensures sensitivity to competitive inhibitors.
Incubation Time
60 minutes
Allows for sufficient substrate turnover without depleting ATP.
Final DMSO Conc.
< 1%
High concentrations of DMSO can inhibit enzyme activity.
Part 3: Secondary Cellular Assay - Target Engagement
A potent hit from a biochemical assay does not guarantee activity in a cellular context. A secondary assay is crucial to confirm that the compound can cross the cell membrane and engage its target in a more physiologically relevant environment. The NanoBRET™ Target Engagement assay is an excellent choice for this.
Assay Principle: NanoBRET™ Target Engagement
This assay measures the binding of a compound to a specific protein target in living cells. The target protein is expressed as a fusion with NanoLuc® luciferase. A fluorescent tracer that binds to the same target protein is added to the cells. In the absence of a competing compound, the tracer binds to the NanoLuc®-fusion protein, and bioluminescence resonance energy transfer (BRET) occurs between the luciferase (donor) and the tracer (acceptor). A test compound that binds to the target will displace the tracer, leading to a loss of BRET signal.
Method
Topic: Derivatization Techniques for 1-(1-Acetylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid
An Application Note and Protocol Guide for Researchers Abstract This document provides a detailed technical guide on the derivatization of 1-(1-Acetylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid, a heterocyclic compound...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note and Protocol Guide for Researchers
Abstract
This document provides a detailed technical guide on the derivatization of 1-(1-Acetylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The guide focuses on leveraging the molecule's primary reactive handle—the carboxylic acid group—for strategic chemical modifications. We present validated protocols for esterification and amide bond formation, explaining the underlying chemical principles and experimental causality. This note is intended for researchers, scientists, and drug development professionals seeking to generate analogs for structure-activity relationship (SAR) studies, improve physicochemical properties, or create probes for biological assays.
Introduction and Strategic Overview
1-(1-Acetylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid is a bifunctional molecule featuring a stable N-acetylated piperidine ring linked to a pyrazole-4-carboxylic acid core. The true synthetic versatility of this scaffold lies in the strategic modification of its carboxylic acid moiety. Derivatization at this position is a cornerstone of medicinal chemistry, enabling the exploration of chemical space to optimize pharmacological properties.
The primary objectives for derivatizing this molecule typically include:
Structure-Activity Relationship (SAR) Studies: Generating libraries of esters and amides to probe interactions with biological targets.
Modulation of Physicochemical Properties: Altering solubility, lipophilicity (LogP), and metabolic stability by introducing different functional groups.
Bioconjugation: Creating activated esters or amides that can be linked to larger molecules like proteins or fluorescent tags.
The N-acetyl amide and the pyrazole ring are generally robust and less reactive under the conditions used for carboxylic acid modification, making the carboxyl group a highly selective site for derivatization.
Physicochemical Profile of the Core Scaffold
A baseline understanding of the parent molecule's properties is critical before undertaking chemical modifications.
Core Derivatization Strategies: Targeting the Carboxylic Acid
The carboxylic acid is the most chemically accessible functional group for derivatization. The two most powerful and widely used strategies are esterification and amide bond formation.
Caption: Primary derivatization pathways for the target molecule.
Esterification: Modulating Lipophilicity and Pro-drug Potential
Esterification replaces the acidic proton of the carboxylic acid with an alkyl or aryl group, neutralizing the charge and typically increasing lipophilicity. This is a common strategy for creating pro-drugs to improve cell membrane permeability.
Chemical Principle: The most direct method is the Fischer-Speier esterification, an acid-catalyzed condensation between the carboxylic acid and an alcohol. Alternatively, for more sensitive substrates or to avoid strong acids, the carboxylic acid can be deprotonated with a mild base and reacted with an alkyl halide. Electron-withdrawing groups on the pyrazole ring can facilitate the esterification reaction.[4]
Caption: Reaction scheme for Fischer-Speier Esterification.
Amide Bond Formation: Maximizing SAR Exploration
Amide coupling is arguably the most valuable derivatization technique in drug discovery. It allows for the introduction of a vast array of chemical functionalities by varying the amine coupling partner, enabling extensive exploration of structure-activity relationships.
Chemical Principle: Direct reaction between a carboxylic acid and an amine is generally unfavorable. The process requires activation of the carboxylic acid. This can be achieved in two primary ways:
Conversion to an Acyl Chloride: The carboxylic acid is first converted to a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[5][6][7] This intermediate then readily reacts with an amine.
Use of Coupling Reagents: A more modern and milder approach involves in situ activation using coupling reagents such as HATU, HBTU, or EDC, often in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).[5][8] These reagents form a highly reactive activated ester intermediate that is readily attacked by the amine.
Caption: Amide coupling using HATU as the activating agent.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Synthesis of Methyl 1-(1-Acetylpiperidin-4-yl)-1H-pyrazole-4-carboxylate (Esterification)
This protocol details a classic Fischer-Speier esterification.
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
Reaction Setup: To a round-bottom flask, add 1-(1-Acetylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid (1.0 eq) and anhydrous methanol to achieve a concentration of approximately 0.1 M.
Acid Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (2-5 mol%) dropwise to the suspension.
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C). Maintain reflux for 4-16 hours.
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
Workup - Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture into a separatory funnel containing saturated NaHCO₃ solution to neutralize the acid. Be cautious of CO₂ evolution.
Workup - Extraction: Extract the aqueous layer with ethyl acetate (3x volumes).
Workup - Washing: Combine the organic layers and wash sequentially with water and then brine.
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.
Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure methyl ester.
Protocol 2: Synthesis of N-Benzyl-1-(1-Acetylpiperidin-4-yl)-1H-pyrazole-4-carboxamide (Amide Coupling)
This protocol utilizes modern coupling reagents for efficient amide bond formation at room temperature.[5][9]
Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., nitrogen), dissolve 1-(1-Acetylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous DMF.
Reagent Addition: To the stirred solution, add benzylamine (1.1 eq), HATU (1.2 eq), and finally DIPEA (2.5 eq).
Reaction: Stir the reaction mixture at room temperature for 2-12 hours.
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
Workup - Dilution: Once the reaction is complete, dilute the mixture with ethyl acetate.
Workup - Washing: Transfer the diluted mixture to a separatory funnel. Wash sequentially with 1M HCl (to remove excess amine and DIPEA), saturated NaHCO₃ (to remove residual acid), and brine.
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Note: DMF is a high-boiling solvent and may require high vacuum for complete removal.
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.
Summary of Derivatization Techniques
Technique
Key Reagents
Conditions
Key Advantages
Considerations
Esterification
Alcohol (R-OH), H₂SO₄ (cat.)
Reflux, 4-16h
Simple, inexpensive reagents; good for simple alkyl esters.
Requires heat; not suitable for acid/heat-sensitive substrates.
Amide Coupling (Acyl Chloride)
SOCl₂ or (COCl)₂, Amine
0°C to RT, 1-4h
Highly reactive intermediate; drives reaction to completion.
Generates HCl byproduct; requires anhydrous conditions; harsh for delicate molecules.[5][7]
Amide Coupling (Coupling Agents)
HATU/HBTU/EDC, Amine, DIPEA
Room Temp, 2-12h
Mild conditions; high yields; broad substrate scope; compatible with sensitive functional groups.[5][8]
Reagents are more expensive; requires careful purification to remove byproducts.
Conclusion
The derivatization of 1-(1-Acetylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid is a strategically important process in modern chemical and pharmaceutical research. By focusing on the highly reactive and selective carboxylic acid functionality, researchers can readily access a diverse range of ester and amide derivatives. The protocols provided herein for esterification and amide coupling represent robust, field-proven methods for generating molecular analogs. The choice of method—be it classic acid catalysis for esters or modern peptide coupling for amides—should be guided by the specific goals of the project, substrate sensitivity, and desired scale. These techniques empower scientists to systematically modify the core scaffold, facilitating the discovery of compounds with enhanced biological activity and optimized drug-like properties.
References
LookChem. (n.d.). 1-Acetylpiperidine-4-carboxylic acid. Retrieved from [Link]
Google Patents. (2010). WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
R Discovery. (2010). Synthetic Accesses to 3/5-pyrazole Carboxylic Acids. Retrieved from [Link]
MDPI. (2026). Derivatives of 1-(2-Pyridyl)-3-pyrazolecarboxylic Acids as Ligands for Binding f-Elements. Retrieved from [Link]
Google Patents. (2012). WO2014027009A1 - Process for the preparation of pyrazole carboxylic acid derivatives.
PubChem. (n.d.). 1-Acetylpiperidine-4-carboxylic acid. Retrieved from [Link]
Google Patents. (1988). EP0350176A2 - Method for preparing pyrazolecarboxylic acid and derivatives.
CNKI. (n.d.). Synthesis of Novel Pyridyl-pyrazole-5-carboxylic Acid Amide Compounds. Retrieved from [Link]
DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Retrieved from [Link]
ACS Publications. (2021). Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2 Related Factor 2 (KEAP1:NRF2) Protein−Protein Interaction. Journal of Medicinal Chemistry. Retrieved from [Link]
PMC. (n.d.). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives. Retrieved from [Link]
LookChem. (n.d.). Cas 618-42-8, 1-ACETYLPIPERIDINE. Retrieved from [Link]
AHH Chemical. (2023). Buy 1-Acetylpiperidine | 618-42-8. Retrieved from [Link]
Rasayan Journal of Chemistry. (2017). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SOME NOVEL N-ACYL-PIPERIDIN-4-ONES. Retrieved from [Link]
NIST WebBook. (n.d.). 1-Acetyl-4-piperidinecarboxylic acid. Retrieved from [Link]
MDPI. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]
Longdom Publishing. (n.d.). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation. Retrieved from [Link]
ResearchGate. (n.d.). Reaction scheme for derivatization of carboxylic acid groups with N-(4-aminophenyl)piperidine. Retrieved from [Link]
PubMed. (2020). (S)-1-(5-(4-Methylpiperazin-1-yl)-2,4-dinitrophenyl)pyrrolidine-2-carboxylic acid as a derivatization reagent for ultrasensitive detection of amine enantiomers by HPLC-MS/MS. Retrieved from [Link]
ChemRxiv. (2026). Practical Synthesis of Pyrazol-4-thiols. Retrieved from [Link]
Cambridge University Press. (2019). Structure analysis of a phenylpyrazole carboxylic acid derivative.... Retrieved from [Link]
MDPI. (2021). 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. Retrieved from [Link]
PMC. (2025). Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid.... Retrieved from [Link]
Technical Support Center: Optimizing the Synthesis of 1-(1-Acetylpiperidin-4-yl)-1H-pyrazole-4-carboxylic Acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks in the synthesis of 1-(1-acetylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks in the synthesis of 1-(1-acetylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid.
This molecule requires a two-stage assembly: the
N
-alkylation of a pyrazole core with a piperidine derivative, followed by the saponification of the ester to the free carboxylic acid [1]. While seemingly straightforward, researchers frequently encounter severe yield drops due to competing elimination reactions and non-selective hydrolysis. This guide provides the mechanistic causality behind these failures and field-proven, self-validating protocols to bypass them.
Synthesis Workflow & Mechanistic Pathways
The traditional
SN2
approach using 1-acetylpiperidin-4-yl methanesulfonate (or bromide) under basic conditions is notoriously inefficient for this scaffold. Because the leaving group is on a secondary carbon within a six-membered ring, base-promoted E2 elimination heavily outcompetes substitution. We strongly recommend transitioning to a Mitsunobu alkylation strategy [2].
Figure 1: Comparison of SN2 vs. Mitsunobu pathways for the synthesis of the target pyrazole.
Quantitative Data: Method Comparison
The table below summarizes the expected outcomes when comparing the standard
SN2
route against the optimized Mitsunobu protocol for Step 1, and harsh vs. mild conditions for Step 2.
Reaction Step
Reagents & Conditions
Major Product Yield
Primary Byproduct
Causality of Byproduct Formation
Alkylation (
SN2
)
Mesylate,
K2CO3
, DMF, 80°C
25 - 35%
1-Acetyl-1,2,3,6-tetrahydropyridine (60%)
High heat and base drive E2 elimination of the secondary mesylate.
Alkylation (Mitsunobu)
Alcohol,
PPh3
, DIAD, THF, RT
75 - 85%
Hydrazinedicarboxylate derivatives
Mild, base-free activation of the alcohol prevents elimination [2].
Hydrolysis (Harsh)
NaOH
(5 eq),
H2O
/MeOH, 70°C
40%
1-(Piperidin-4-yl)-1H-pyrazole-4-carboxylic acid
High heat and strong base cleave the
N
-acetyl amide bond.
Hydrolysis (Mild)
LiOH
(2 eq), THF/
H2O
, RT
>90%
None (Trace unreacted ester)
LiOH
provides chemoselective ester cleavage without affecting the amide [3].
Step-by-Step Experimental Protocols
Protocol A: Mitsunobu
N
-Alkylation (High-Yield Route)
Objective: Synthesize ethyl 1-(1-acetylpiperidin-4-yl)-1H-pyrazole-4-carboxylate without elimination.
Preparation: In an oven-dried flask under inert atmosphere (
N2
or Argon), dissolve ethyl 1H-pyrazole-4-carboxylate (1.0 eq) and 1-acetylpiperidin-4-ol (1.2 eq) in anhydrous THF (0.2 M).
Phosphine Addition: Add Triphenylphosphine (
PPh3
, 1.5 eq) to the stirring solution. Stir until completely dissolved.
Activation: Cool the reaction mixture to 0°C using an ice bath.
DIAD Addition (Critical Step): Add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 15 minutes. Self-Validation Check: The solution should turn a pale yellow. Rapid addition causes an exothermic spike, leading to premature decomposition of the betaine intermediate.
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours.
Workup: Concentrate the mixture under reduced pressure. Purify via silica gel chromatography (Eluent: EtOAc/Hexanes or DCM/MeOH gradient) to isolate the intermediate ester.
Protocol B: Chemoselective Ester Hydrolysis
Objective: Hydrolyze the ethyl ester to the carboxylic acid without cleaving the
N
-acetyl group.
Solvent System: Dissolve the intermediate ester (1.0 eq) in a 3:1:1 mixture of THF : Methanol :
H2O
(0.15 M).
Base Addition: Add Lithium hydroxide monohydrate (
LiOH⋅H2O
, 2.0 eq) in one portion.
Reaction: Stir at room temperature (20–25°C) for 4–6 hours. Do not heat. Monitor by LC-MS or TLC until the ester is consumed.
Quenching & Isolation: Concentrate the organic solvents in vacuo. Dilute the aqueous layer with water and cool to 0°C.
Acidification: Carefully acidify the aqueous layer to pH 3-4 using 1M HCl. Self-Validation Check: A white precipitate (the target carboxylic acid) should form immediately.
Recovery: Extract the aqueous layer with 10% Isopropanol/Chloroform (3x) or collect the precipitate via vacuum filtration. Dry under high vacuum to afford 1-(1-acetylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid.
Troubleshooting & FAQs
Q: I am using the
SN2
route with 1-acetylpiperidin-4-yl mesylate, but my LC-MS shows a massive peak at [M+H]+ 126. What is happening?A: A mass of 126 Da corresponds to 1-acetyl-1,2,3,6-tetrahydropyridine. Secondary mesylates on piperidine rings are highly prone to E2 elimination. When you apply heat and a base (like
K2CO3
or
Cs2CO3
), the base abstracts an axial proton adjacent to the leaving group rather than acting as a nucleophile. To fix this, abandon the
SN2
route and adopt the Mitsunobu protocol (Protocol A) described above.
Q: Does the Mitsunobu reaction cause stereochemical inversion, and should I be worried about it here?A: While the Mitsunobu reaction proceeds via an
SN2
mechanism resulting in the inversion of stereochemistry at the reacting carbon, it does not matter for this specific molecule . The 1-acetylpiperidin-4-ol starting material possesses a plane of symmetry through the C4 position. Inversion at C4 yields the exact same achiral product.
Q: Is regioselectivity an issue when alkylating ethyl 1H-pyrazole-4-carboxylate? Will I get a mixture of N1 and N2 alkylation?A: No. Unlike 3-substituted or 5-substituted pyrazoles which yield complex regioisomeric mixtures upon alkylation, the 4-substituted pyrazole ring is symmetrical. Alkylation at either the N1 or N2 position yields the exact same structural isomer. You do not need to perform complex chromatographic separations for regioisomers.
Q: During the final saponification, I am observing a byproduct with a mass corresponding to [M-42]. How do I prevent this?A: A mass loss of 42 Da (loss of the acetyl group,
−COCH3+H
) indicates that your hydrolysis conditions are too harsh, causing the
N
-acetyl amide to cleave into a secondary amine. While amides are generally more stable than esters, utilizing strong bases like
NaOH
or
KOH
at elevated temperatures will hydrolyze both. Switch to
LiOH
at room temperature (Protocol B); the lithium cation effectively coordinates the ester carbonyl to accelerate hydrolysis while leaving the amide intact[3].
References
Heightman, T. D., et al. (2021). Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2 Related Factor 2 (KEAP1:NRF2) Protein−Protein Interaction. Journal of Medicinal Chemistry, 64(21), 16147–16172. Available at:[Link]
Wang, J., et al. (2014). Regioselective SN2' Mitsunobu reaction of Morita–Baylis–Hillman alcohols: A facile and stereoselective synthesis of α-alkylidene-β-hydrazino acid derivatives. Beilstein Journal of Organic Chemistry, 10, 990–995. Available at:[Link]
Chen, Y., et al. (2023). Selective Hydrolysis of Primary and Secondary Amides Enabled by Visible Light. Organic Letters, 25(9), 1461–1466. Available at:[Link]
Optimization
resolving solubility issues with 1-(1-Acetylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid in organic solvents
Welcome to the Technical Support Center for 1-(1-Acetylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid . This guide is designed for researchers, medicinal chemists, and drug development professionals facing challenges with...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 1-(1-Acetylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid . This guide is designed for researchers, medicinal chemists, and drug development professionals facing challenges with the dissolution, formulation, or extraction of this specific compound.
Below, you will find mechanistically grounded FAQs, validated experimental protocols, and co-solvent strategies to overcome the thermodynamic and kinetic barriers to solvation.
Part 1: Mechanistic Understanding of Solubility
Q: Why is 1-(1-Acetylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid poorly soluble in common intermediate-polarity organic solvents like Dichloromethane (DCM) or Ethyl Acetate (EtOAc)?
A: The solubility profile of this compound is dictated by a strict structural dichotomy. Because the N1 position of the pyrazole is substituted by the piperidine ring, the molecule lacks a pyrazole N-H bond. Consequently, the sole strong hydrogen bond donor is the C4-carboxylic acid.
In the solid state, pyrazole-4-carboxylic acids form highly stable, robust intermolecular carboxyl-carboxyl cyclic dimers 1. Furthermore, the tertiary amide of the acetylpiperidine moiety 2 acts as an additional hydrogen-bond acceptor, creating a complex, high-energy crystal lattice. Solvents like DCM or EtOAc lack the necessary hydrogen-bond donor/acceptor capacity to outcompete these strong crystal-packing forces, resulting in poor thermodynamic solubility.
Q: Which solvent systems are thermodynamically favored for generating high-concentration stock solutions (e.g., for in vitro assays)?
A: Polar aprotic solvents, specifically Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) , are the optimal choices.
Causality: DMSO possesses a high dielectric constant and acts as a powerful hydrogen-bond acceptor. It successfully disrupts the carboxylic acid dimers by solvating the acidic proton, effectively breaking the crystal lattice without requiring the solvent to act as a proton donor [[3]]().
Forms robust intermolecular H-bond dimers; requires strong H-bond acceptors to dissolve in neutral form.
1-Acetylpiperidin-4-yl group
Tertiary Amide
Acts as an H-bond acceptor; increases steric bulk and lipophilicity but lacks H-bond donors.
Overall Molecule
Zwitterion potential: Low
Remains neutral in standard organics; ionizable only in basic aqueous environments (forming carboxylate salts).
Part 2: Troubleshooting & Co-Solvent Strategies
Q: I need to perform a synthetic reaction or extraction in a moderately polar solvent (e.g., THF or DCM). How can I force dissolution?
A: When a specific base solvent is required for downstream chemistry, you must use a binary co-solvent system. Adding a small percentage (5–10% v/v) of a polar protic solvent provides the necessary hydrogen-bond donors to disrupt the intermolecular networks while maintaining the overall characteristics of the primary organic phase.
Table 2: Recommended Co-Solvent Systems for Intermediate Solvents
Base Solvent
Recommended Co-Solvent
Volume Ratio
Mechanism of Action
Dichloromethane (DCM)
Methanol (MeOH)
90:10
MeOH donates protons to disrupt carboxylic acid dimers, allowing the lipophilic bulk to be solvated by DCM.
Tetrahydrofuran (THF)
Water (H₂O)
95:5
H₂O acts as a highly concentrated H-bond donor/acceptor bridge, breaking the crystal lattice.
Ethyl Acetate (EtOAc)
Ethanol (EtOH)
90:10
EtOH breaks the lattice while maintaining compatibility with organic extraction phases.
Q: My compound dissolved initially upon heating but precipitated after cooling to room temperature. Is this a kinetic or thermodynamic issue?
A: This is a thermodynamic issue. Heating increases the kinetic energy of the system, temporarily overcoming the enthalpy of fusion of the crystal lattice (governed by the Van 't Hoff equation). However, if the solvent system lacks the capacity to stabilize the monomeric compound at room temperature, the system becomes supersaturated upon cooling, driving recrystallization. To fix this, you must alter the solvent composition (e.g., add a co-solvent) rather than relying solely on heat.
Part 3: Solvation Workflow Visualization
Use the following decision tree to systematically resolve solubility issues without degrading your compound.
Workflow for resolving solubility of 1-(1-Acetylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid.
Part 4: Experimental Protocols
Protocol: Self-Validating Solubilization Workflow for Recalcitrant Batches
This step-by-step methodology ensures that you differentiate between kinetic aggregation (which just needs physical disruption) and thermodynamic insolubility (which requires chemical environment changes).
Step 1: Gravimetric Dispensing
Weigh the required mass of 1-(1-Acetylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid into a clean, dry borosilicate glass vial.
Step 2: Primary Solvation
Add 80% of the target final volume of the primary solvent (e.g., DMSO for biological stock solutions, or DCM for synthesis).
Step 3: Kinetic Disruption (Sonication)
Submerge the sealed vial in an ultrasonic water bath at room temperature for 5–10 minutes.
Causality: High-frequency acoustic cavitation breaks apart macroscopic crystal aggregates, massively increasing the surface area for solvent interaction without altering the chemical environment.
Step 4: Thermodynamic Disruption (Heating)
If the suspension remains turbid, transfer the vial to a thermomixer and heat to 40–50°C (ensure this is strictly below the solvent's boiling point) for 10 minutes with agitation.
Causality: Increased thermal energy overcomes the enthalpy of the crystal lattice. If it dissolves here but precipitates upon cooling, proceed to Step 5.
Step 5: Co-Solvent Addition (Conditional)
If the compound remains insoluble (or precipitates upon cooling), add a protic co-solvent (e.g., Methanol or Ethanol) dropwise. Do not exceed 10% v/v of the total volume. Vortex after each addition until optical clarity is achieved.
Allow the solution to equilibrate to room temperature (20–25°C) for 30 minutes.
Adjust to the final 100% volume using the primary solvent.
Validation: Confirm complete dissolution via turbidimetry (OD₆₀₀ < 0.05) or by visual inspection against a dark background under strong illumination. The absence of the Tyndall effect (light scattering) confirms a true solution rather than a colloidal suspension.
References
PubChem Compound Summary for CID 117255, 1-Acetylpiperidine-4-carboxylic acid. National Center for Biotechnology Information. Available at: 2
1-Methyl-1H-pyrazole-4-carboxylic acid (CAS 5952-92-1) Properties. Sigma-Aldrich. Available at:
Bis(pyrazol-1-yl)methane-4,4′-dicarboxylic Acid. MDPI. (Discusses the robust hydrogen-bonded carboxyl–carboxyl cyclic dimers typical of pyrazole-4-carboxylic acids). Available at: 1
Theoretical and Practical Considerations When Selecting Solvents for Use in Extractables Studies of Polymeric Contact Materials. Industrial & Engineering Chemistry Research, ACS Publications. (Details the use of DMSO and polar aprotic solvents for solvating complex carboxylic acids). Available at: 3
Technical Support Center: Troubleshooting Decarboxylation of 1-(1-Acetylpiperidin-4-yl)-1H-pyrazole-4-carboxylic Acid
Overview Working with heterocyclic carboxylic acids—particularly pyrazole-4-carboxylic acids—presents unique thermal stability challenges. Researchers frequently report the spontaneous loss of the carboxyl group during r...
Author: BenchChem Technical Support Team. Date: March 2026
Overview
Working with heterocyclic carboxylic acids—particularly pyrazole-4-carboxylic acids—presents unique thermal stability challenges. Researchers frequently report the spontaneous loss of the carboxyl group during routine heating, drying, or high-temperature coupling reactions. This technical guide provides field-proven mechanistic insights and self-validating troubleshooting protocols to prevent the decarboxylation of 1-(1-Acetylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid.
Mechanistic Insights: The Causality of Degradation
Why does this specific compound degrade so easily? The thermal instability of pyrazole-4-carboxylic acids is driven by the electron-withdrawing nature of the pyrazole ring. Upon heating, the molecule can undergo a proton transfer from the carboxylic acid to the pyrazole nitrogen, forming a transient zwitterionic intermediate. This protonated nitrogen acts as a powerful electron sink, significantly lowering the activation energy required for the cleavage of the C-C bond, which results in the rapid extrusion of carbon dioxide (CO₂) [1].
To prevent this degradation, we must disrupt the mechanistic pathway. This is achieved either by removing the acidic proton via salt formation (which electrostatically repels the CO₂ leaving group) [2], or by avoiding heat entirely through the use of highly reactive coupling agents [3].
Frequently Asked Questions & Troubleshooting
Q1: My LC-MS shows a major byproduct with a mass of[M-44]. Why is my compound degrading during rotary evaporation?Cause: The[M-44] peak corresponds to the loss of CO₂. Rotary evaporation of the free acid at temperatures above 60°C, especially in polar protic solvents that stabilize the zwitterionic transition state, induces thermal decarboxylation.
Solution: Keep the water bath temperature strictly below 45°C when concentrating the free acid. If higher temperatures are required to remove high-boiling solvents (like DMF or water), you must first convert the acid to its sodium or potassium salt. Carboxylate anions lack the proton necessary to form the degradation transition state and are highly thermally stable[2].
Q2: I need to perform an amide coupling with this acid, but standard reflux conditions (e.g., DCC/DMAP in refluxing DCM) destroy my starting material. What is the alternative?Cause: Prolonged heating during sluggish coupling reactions provides the thermal activation energy required for decarboxylation.
Solution: Shift to a room-temperature coupling strategy. Utilizing uronium-based coupling reagents like HATU in the presence of a non-nucleophilic base (DIPEA) rapidly converts the acid into a highly reactive OAt-active ester at 25°C. This completely bypasses the need for thermal activation [3].
Quantitative Data: Thermal Stability Profiles
Table 1: Comparative Thermal Stability of 1-(1-Acetylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid derivatives.
Compound State
pH Environment
Onset of Decarboxylation
Recommended Max Temp
Primary Application
Free Acid
Acidic / Neutral (pH < 5)
~80°C - 100°C
45°C
Storage, low-temp reactions
Sodium Salt
Basic (pH > 8.5)
> 220°C
150°C
High-temp drying, harsh conditions
OAt-Active Ester
Basic (DIPEA present)
N/A (Reacts rapidly)
25°C
Room-temperature amide coupling
Mandatory Visualization: Reaction Pathways
Mechanistic divergence of pyrazole-4-carboxylic acid under heat: Decarboxylation vs. Stabilization.
Self-Validating Experimental Protocols
Protocol A: Conversion to Sodium Carboxylate for High-Temperature Processing
Use this protocol when you must subject the compound to high temperatures (e.g., aggressive solvent evaporation or high-temp cross-coupling).
Dissolution: Suspend 1.0 eq of 1-(1-Acetylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid in a minimal volume of methanol (approx. 5 mL/mmol) at 0–5°C.
Deprotonation: Add 1.05 eq of 1M aqueous NaOH dropwise under continuous stirring.
Equilibration: Allow the mixture to warm to room temperature (25°C) and stir for 30 minutes. The suspension will become a clear solution as the highly soluble sodium salt forms.
Validation Check 1: Spot the solution on pH paper. The pH must be between 8.5 and 9.0. If it is lower, add trace amounts of NaOH.
Isolation: Evaporate the solvent under reduced pressure. Because the salt is stabilized, you may safely increase the water bath temperature to 60–80°C to remove residual water.
Validation Check 2: Analyze the resulting white solid via LC-MS. The spectra must show the [M-H]⁻ parent ion without the corresponding [M-CO₂-H]⁻ degradation peak.
Protocol B: Room-Temperature Amide Coupling using HATU
Use this protocol to form amide bonds without triggering thermal decarboxylation.
Activation Setup: Dissolve 1.0 eq of the free pyrazole-4-carboxylic acid in anhydrous DMF (0.1 M concentration) under an inert nitrogen atmosphere at 25°C.
Base Addition: Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 5 minutes to ensure complete deprotonation.
Coupling Agent: Add 1.1 eq of HATU in one solid portion. Stir for 15 minutes. The solution may turn pale yellow, indicating the successful formation of the OAt-active ester.
Amine Addition: Add 1.2 eq of your target amine. Stir the reaction at 25°C for 2 to 4 hours. Do not apply heat.
Validation Check 1: Monitor the reaction via TLC or LC-MS. The active ester intermediate should be fully consumed, replaced entirely by the desired amide mass.
Workup: Quench the reaction with saturated aqueous NaHCO₃ to neutralize residual acid/HATU byproducts, then extract with Ethyl Acetate (EtOAc).
Step-by-step workflow for room-temperature HATU-mediated amide coupling to prevent thermal decay.
References
Decarboxylative Halogenation of Organic Compounds
Chemical Reviews, American Chemical Society.
URL:[Link]
The Decarboxylation of Carboxylic Acids and Their Salts
Chemistry LibreTexts, U.S. Department of Education Open Textbook Pilot Project.
URL:[Link]
Optimization
troubleshooting amide bond formation with 1-(1-Acetylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid
Target Scaffold: 1-(1-Acetylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing challenge...
Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing challenges in amide bond formation with 1-(1-Acetylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid.
Mechanistic Overview & Causality
Coupling this specific building block presents a unique triad of chemical challenges. Understanding the why behind these issues is critical to selecting the right protocol:
Electronic Deactivation: Pyrazole-4-carboxylic acids are inherently less reactive than standard aliphatic acids. The electron-donating nature of the pyrazole ring (via resonance) stabilizes the carbonyl carbon. Once activated, the resulting ester (e.g., OAt or OBt) is less electrophilic, slowing down the nucleophilic attack by the amine[Valeur & Bradley, 2009][1].
Steric Shielding: The bulky 1-acetylpiperidin-4-yl substituent at the N1 position can adopt conformations that sterically shield the pyrazole core. This impedes the approach of bulky coupling reagents (like HATU) and hinders the trajectory of incoming amine nucleophiles.
Solubility Constraints: The highly polar N-acetyl moiety combined with the pyrazole core often results in poor solubility in standard non-polar coupling solvents like dichloromethane (DCM), leading to premature precipitation of the active ester.
Diagnostic Troubleshooting Workflow
Use the following self-validating decision tree to diagnose stalled reactions based on LC-MS analysis taken 2 hours post-initiation.
Troubleshooting workflow for pyrazole-4-carboxylic acid amide couplings.
Quantitative Data: Coupling Reagent Matrix
When optimizing your reaction, consult this comparative matrix tailored specifically for 1-(1-Acetylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid.
Coupling Reagent
Activation Speed
Guanidinylation Risk
Recommended Solvent
Best Use Case
HATU / DIPEA
Very Fast (< 5 min)
High (with poor amines)
DMF, NMP
Standard primary aliphatic amines.
EDC / HOBt
Slow (30-60 min)
None
DMF / DCM mix
Aqueous workup required; cheap scale-up.
T3P / Pyridine
Moderate (15 min)
None
EtOAc, DMF
Poorly nucleophilic amines (anilines)[Dunetz et al., 2011][2].
Ghosez's Reagent
Fast (15 min)
None
DCM, THF
Extreme steric hindrance; stalled active esters.
Step-by-Step Optimized Protocols
Every protocol below is designed as a self-validating system . Do not proceed to the next step without confirming the analytical checkpoint.
Protocol A: Standard HATU/DIPEA (Optimized for Polar Pyrazoles)
Best for standard, unhindered primary and secondary amines.
Solvation: Dissolve 1.0 eq of 1-(1-Acetylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid in anhydrous DMF to achieve a 0.2 M concentration.
Validation Checkpoint: The solution must be completely transparent. If cloudy, gently warm to 40°C or add 10% NMP. Do not proceed if a suspension remains.
Base Addition: Add 2.5 eq of DIPEA.
Activation: Add 1.1 eq of HATU in one portion.
Hold and Validate (Critical): Stir for 15–30 minutes at room temperature.
Validation Checkpoint: Aliquot 5 µL of the reaction mixture into 1 mL of MeOH and analyze via LC-MS. You must observe the disappearance of the starting acid and the formation of the At-active ester (Mass = Acid + 118 Da). Do not add the amine until this mass is confirmed.
Coupling: Add 1.2 eq of the amine nucleophile. Stir for 2–12 hours and monitor by LC-MS.
Best for anilines or when HATU causes guanidinylation side reactions[Guanidium Unmasked, 2025][3].
Solvation: Dissolve 1.0 eq of the acid and 1.2 eq of the amine in anhydrous DMF (0.2 M).
Base Addition: Add 3.0 eq of Pyridine. (Pyridine acts as both a base and a nucleophilic catalyst, accelerating T3P activation without causing side reactions).
Activation: Dropwise add 1.5 eq of T3P (Propylphosphonic anhydride, 50% solution in DMF).
Coupling: Stir at room temperature for 2 hours.
Validation Checkpoint: If LC-MS conversion is <50% after 2 hours, heat the reaction to 60°C. T3P is thermally stable and will not degrade under these conditions, unlike uronium salts.
Protocol C: Acid Chloride via Ghosez's Reagent
Best for extreme steric hindrance where the active ester forms but fails to couple.
Suspension: Suspend 1.0 eq of the acid in anhydrous DCM (0.1 M).
Activation: Add 1.2 eq of 1-Chloro-N,N,2-trimethyl-1-propenylamine (Ghosez's reagent) at 0°C.
Hold and Validate: Stir for 1 hour at room temperature.
Validation Checkpoint: Quench a 5 µL aliquot in dry MeOH. LC-MS must show the methyl ester exclusively, confirming quantitative acid chloride formation.
Solvent Swap: Concentrate the mixture under reduced pressure to remove volatile byproducts. Redissolve the crude acid chloride in anhydrous THF.
Coupling: Add 2.0 eq of DIPEA and 1.1 eq of the amine. Stir for 1 hour.
Frequently Asked Questions (FAQs)
Q: Why am I seeing a massive byproduct peak corresponding to the mass of my amine + 99 Da?A: You are observing guanidinylation . When using uronium/aminium salts like HATU or HBTU with poorly nucleophilic or sterically hindered amines, the amine can attack the coupling reagent directly instead of the active ester, forming a tetramethylguanidinium adduct (+99 Da mass shift)[Guanidium Unmasked, 2025][4].
Solution: Strictly enforce the 15-minute pre-activation step in Protocol A before adding the amine. If the issue persists, switch to Protocol B (T3P).
Q: My reaction mixture is a cloudy suspension in DCM, and conversion is stuck at 10%. What should I do?A: The N-acetylpiperidine group is highly polar and often insoluble in DCM. If the acid or the resulting active ester precipitates, the reaction stalls.
Solution: Evaporate the DCM and switch to a highly polar, aprotic solvent like DMF or NMP. Ensure complete dissolution before adding the coupling reagent.
Q: Is epimerization a concern with this specific carboxylic acid?A: No. 1-(1-Acetylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid lacks an alpha-chiral center, making epimerization of the acid impossible. However, if your amine partner contains a sensitive chiral center (e.g., an amino acid derivative), you should use T3P (Protocol B), which is renowned for preventing epimerization in the nucleophile[Dunetz et al., 2011][2].
References
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
URL: [Link]
Nielsen, et al. (2025). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry.
URL: [Link]
Dunetz, J. R., et al. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048-5051.
URL: [Link]
Technical Support Center: Minimizing Side Reactions of 1-(1-Acetylpiperidin-4-yl)-1H-pyrazole-4-carboxylic Acid
Welcome to the Technical Support Center for 1-(1-Acetylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid . As a bifunctional building block widely utilized in drug discovery for synthesizing pyrazole carboxamides, its struct...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 1-(1-Acetylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid . As a bifunctional building block widely utilized in drug discovery for synthesizing pyrazole carboxamides, its structural features—an N-acetylated piperidine and a pyrazole-4-carboxylic acid—make it susceptible to specific side reactions during downstream functionalization.
This guide provides mechanistic insights, troubleshooting FAQs, and validated protocols to ensure high-yielding, byproduct-free syntheses.
Section 1: Mechanistic Causality of Side Reactions
Understanding the chemical behavior of this molecule is the first step in troubleshooting. The two primary degradation and side-reaction pathways are:
N-Acetyl Hydrolysis : The acetamide bond on the piperidine ring is susceptible to cleavage under strongly acidic or basic conditions, particularly at elevated temperatures[1].
Guanidinylation during Activation : Pyrazole-4-carboxylic acids can exhibit sluggish activation kinetics due to the electron-withdrawing nature of the pyrazole ring. When using uronium-based coupling reagents like HATU or HBTU, incomplete pre-activation allows the incoming amine nucleophile to attack the coupling reagent itself, forming a stable tetramethylguanidinium byproduct[2].
Caption: Mechanistic pathways: Desired OAt-ester formation vs. guanidinylation and hydrolysis side reactions.
Section 2: Troubleshooting Guide & FAQs
Q1: Why am I seeing a loss of the N-acetyl group (M-42 Da) during my synthesis or workup?A1: The N-acetyl group on the piperidine ring is an amide bond. While generally stable at neutral pH, it is susceptible to hydrolysis under harsh conditions. Both strong acidic (e.g., 1M HCl washes) and strong basic (e.g., 1M NaOH washes) conditions can catalyze the cleavage of the acetyl group to yield acetic acid and the corresponding free piperidine[1].
Solution: Maintain the pH between 4 and 8 during aqueous workups. Use saturated NH₄Cl or 5% citric acid for acidic washes, and saturated NaHCO₃ for basic washes. Avoid prolonged heating (>60°C) in protic solvents.
Q2: My LC-MS shows a +99 Da (or +100 Da) mass adduct relative to my starting amine. My pyrazole acid is unreacted. What is this?A2: This is a classic tetramethylguanidinium byproduct[2][3]. It occurs when your amine nucleophile attacks the guanidinium carbon of HATU (or HBTU) instead of the activated carboxylic acid. This happens because the pyrazole-4-carboxylic acid was not fully converted to the OAt-active ester before the amine was introduced.
Solution: Implement a strict pre-activation step . Mix the carboxylic acid, HATU, and DIPEA in an anhydrous solvent and stir for 5–15 minutes before adding the amine. Additionally, ensure you are not using a large excess of HATU (keep it to 1.05 equivalents)[4].
Q3: The reaction stalls at 50% conversion, and I observe unreacted starting materials. How can I drive it to completion?A3: 1-(1-Acetylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid can exhibit poor solubility in less polar solvents like dichloromethane (DCM). If the active ester precipitates, the reaction stalls.
Solution: Switch the solvent to anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). If solubility remains an issue, gently warm the mixture to 30–40°C during the pre-activation phase.
Section 3: Validated Experimental Protocols
To ensure a self-validating system, the following protocol incorporates visual cues and precise stoichiometry to minimize the side reactions discussed above.
Protocol: Optimized HATU-Mediated Amide Coupling
Causality Check: This protocol separates activation from coupling to kinetically favor the formation of the OAt-active ester over the guanidinylation of the amine.
Preparation: In an oven-dried flask under inert atmosphere (N₂ or Ar), dissolve 1-(1-Acetylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid (1.0 eq, 1.0 mmol) in anhydrous DMF (5.0 mL, 0.2 M).
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.5 eq, 2.5 mmol).
Self-validation: The solution should remain clear. The excess base ensures complete deprotonation of the carboxylic acid.
Pre-Activation (Critical Step): Cool the mixture to 0°C. Add HATU (1.05 eq, 1.05 mmol) in one portion. Stir at 0°C for 10 minutes, then allow it to warm to room temperature for 5 minutes.
Self-validation: The reaction mixture will typically turn a pale yellow color, indicating the successful formation of the HOAt-active ester[4].
Amine Addition: Add the target amine (1.0 eq, 1.0 mmol) dropwise or in small portions. Stir at room temperature for 2–4 hours. Monitor by TLC or LC-MS.
Mild Workup: Quench the reaction by adding water (15 mL). Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ (15 mL), 5% aqueous citric acid (15 mL), and brine (15 mL).
Causality: Using mild aqueous washes (pH 4-8) prevents the hydrolysis of the N-acetyl piperidine moiety[1].
Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Caption: Optimized step-by-step amide coupling workflow designed to minimize byproduct formation.
Section 4: Quantitative Data Summary
The following table summarizes the impact of reaction conditions on the yield of the desired amide versus the formation of side products, validating the optimized protocol.
Title: Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases
Source: The Journal of Organic Chemistry - ACS Publications
URL: [Link]
Mass Spectrometry Validation Guide for 1-(1-Acetylpiperidin-4-yl)-1H-pyrazole-4-carboxylic Acid: Platform Comparison & Structural Elucidation
As drug discovery pipelines increasingly rely on complex heterocyclic building blocks, the pyrazole-piperidine structural motif has emerged as a privileged scaffold for kinase inhibitors and GPCR ligands. Validating the...
Author: BenchChem Technical Support Team. Date: March 2026
As drug discovery pipelines increasingly rely on complex heterocyclic building blocks, the pyrazole-piperidine structural motif has emerged as a privileged scaffold for kinase inhibitors and GPCR ligands. Validating the structural integrity of 1-(1-Acetylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid (Formula: C₁₁H₁₅N₃O₃, Exact Mass: 237.1113 Da) requires a highly specific analytical framework.
This guide objectively compares the performance of High-Resolution Mass Spectrometry (HRMS) against Triple Quadrupole (QqQ) platforms for the validation of this compound, providing researchers with field-proven methodologies, fragmentation causality, and self-validating experimental protocols.
Analytical Platform Comparison: HRMS (Q-TOF) vs. Triple Quadrupole (QqQ)
When validating novel API intermediates, the choice of mass analyzer dictates the quality of the data. For 1-(1-Acetylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid, we compare two primary alternatives: Quadrupole Time-of-Flight (Q-TOF) and Triple Quadrupole (QqQ) LC-MS/MS systems.
Q-TOF (The Structural Validator): Best suited for initial synthesis verification. Its sub-5 ppm mass accuracy is critical for distinguishing the target molecule from isobaric impurities (e.g., positional isomers on the pyrazole ring) and confirming the exact elemental composition of fragments[1].
QqQ (The Quantitative Workhorse): Best suited for high-throughput screening, pharmacokinetic (PK) profiling, or trace-level impurity quantification. It leverages Multiple Reaction Monitoring (MRM) to achieve maximum sensitivity and a wider dynamic range.
Table 1: Platform Performance Comparison for Pyrazole-Piperidine Derivatives
Performance Metric
HRMS (Q-TOF)
Triple Quadrupole (QqQ)
Causality / Analytical Impact
Mass Accuracy
< 3 ppm
± 0.1 Da (Nominal)
HRMS prevents false positives from isobaric background matrix ions.
Sensitivity (LOD)
1–5 ng/mL
10–50 pg/mL
QqQ filters out background noise via dual mass-filtering (MRM).
Dynamic Range
3–4 orders of magnitude
5–6 orders of magnitude
QqQ is superior for PK studies requiring quantification across broad concentration gradients.
Q-TOF provides full-scan product ion spectra without losing sensitivity.
Mechanistic Insights: Fragmentation Causality
To design a robust MS method, one must understand why the molecule fragments the way it does under Collision-Induced Dissociation (CID). In Positive Electrospray Ionization (ESI+) mode, the precursor ion [M+H]⁺ at m/z 238.119 is formed via protonation at the highly basic pyrazole nitrogen or the amide oxygen of the acetyl group.
Applying specific collision energies (CE) triggers three primary, substituent-driven fragmentation pathways:
N-Acetyl Cleavage (m/z 196.109): The piperidine ring undergoes characteristic
α
-cleavage. The most diagnostic neutral loss is the expulsion of the acetyl group as ketene (CH₂=C=O, -42 Da). This is a well-documented hallmark of N-acetylated cyclic amines[2][3].
Carboxylic Acid Expulsion (m/z 220.108): The pyrazole-4-carboxylic acid moiety undergoes a predictable loss of H₂O (-18 Da), followed by the loss of CO (-28 Da). This sequential loss is the standard gas-phase behavior for carboxylic acids[4].
N-C Bond Fission (m/z 126.091 & 113.035): High collision energies force the cleavage of the bond between the pyrazole and piperidine rings, generating the acetylpiperidine cation (m/z 126.091) and the protonated pyrazole-4-carboxylic acid core (m/z 113.035)[1].
Fig 1. Proposed ESI+ collision-induced dissociation (CID) pathways for the target compound.
Table 2: Optimized MRM Transitions for QqQ Quantification
A trustworthy analytical method must be a self-validating system. The following protocol integrates System Suitability Testing (SST) and matrix controls to ensure data integrity.
Step 1: Sample Preparation & Matrix Control
Standard Preparation: Dissolve the reference standard in 50:50 Acetonitrile:Water to create a 1 mg/mL stock. Dilute to a working range of 1–1000 ng/mL using 0.1% Formic Acid in Water.
Self-Validation Check: Always prepare a "Matrix Blank" (extraction solvent without the analyte) and inject it immediately after the highest calibration standard (1000 ng/mL). Causality: This proves the absence of column carryover, ensuring subsequent low-concentration readings are accurate.
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.
Gradient: 5% B to 95% B over 4.0 minutes, hold at 95% B for 1.0 minute, re-equilibrate at 5% B for 1.5 minutes. Flow rate: 0.4 mL/min.
Causality: Formic acid acts as a crucial proton source, driving the equilibrium toward the [M+H]⁺ state in the ESI source while simultaneously suppressing the ionization of acidic silanol groups on the column stationary phase, which prevents peak tailing.
Step 3: Mass Spectrometry Parameters (ESI+)
Capillary Voltage: 3500 V
Drying Gas Temperature: 300 °C
Nebulizer Pressure: 40 psi
Self-Validation Check (SST): Before running the batch, inject a mid-level standard (e.g., 100 ng/mL) six consecutive times. The Retention Time Relative Standard Deviation (RSD) must be < 2%, and the mass error (if using Q-TOF) must be < 5 ppm.
Fig 2. Self-validating LC-MS/MS analytical workflow for pyrazole-piperidine derivatives.
References
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. Available at:[Link]
Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. Available at:[Link]
Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. PMC. Available at:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
1. Executive Summary & The Analytical Challenge
Quantifying highly polar, nitrogen-rich heterocyclic carboxylic acids like 1-(1-Acetylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid in biological matrices presents a distinct analytical hurdle. As a Senior Application Scientist, I frequently observe laboratories defaulting to generic C18 columns and positive electrospray ionization (ESI) for all nitrogenous compounds. However, the presence of the carboxylic acid moiety fundamentally alters this molecule's behavior. Carboxylic acids are notoriously difficult to retain on standard reversed-phase (RP) columns in their native form, often suffering from poor chromatographic resolution, severe matrix-induced ion suppression, and spontaneous decarboxylation during ionization[1].
To achieve regulatory-grade quantification, analytical chemists must choose between chemical derivatization, alternative chromatographic modes, or optimized ion-pairing LC-MS/MS. This guide objectively compares these approaches and provides a self-validating, step-by-step protocol for the optimal method, grounded in ICH M10 bioanalytical validation standards.
2. Methodological Comparison: Finding the Optimal Workflow
When developing a robust assay for 1-(1-Acetylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid, three primary strategies are typically evaluated:
HPLC-UV (254 nm): While the pyrazole ring provides a sufficient chromophore for UV detection, this method lacks the sensitivity required for pharmacokinetic (PK) studies. It is highly susceptible to endogenous matrix interferences, resulting in a Limit of Quantitation (LOQ) of ~1-5 µg/mL, which is inadequate for trace biological analysis.
LC-MS/MS with Chemical Derivatization (e.g., 3-NPH): Derivatizing the carboxylic acid group with 3-nitrophenylhydrazine (3-NPH) eliminates polarity issues, allowing for excellent retention on standard C18 columns and boosting MS response[2]. However, derivatization introduces a tedious, multi-step sample preparation process. This increases assay variability, extends turnaround times, and risks incomplete reactions depending on the matrix environment[2].
Direct LC-MS/MS with Ion-Pairing (The Optimal Choice): By utilizing a biphenyl stationary phase and a volatile ion-pairing agent, we can directly quantify the intact molecule. The biphenyl column leverages
π−π
interactions with the pyrazole ring, while an ion-pair reagent like perfluorooctanoic acid (PFOA) dramatically increases retention, effectively separating the analyte from the void volume matrix[3]. This approach provides high sensitivity without the drawbacks of derivatization.
Table 1: Performance Comparison of Analytical Platforms
Parameter
HPLC-UV (Direct)
LC-MS/MS (3-NPH Derivatization)
Direct LC-MS/MS (Ion-Pairing)
Sensitivity (LOQ)
~2.0 µg/mL
~0.5 ng/mL
~1.0 ng/mL
Sample Prep Time
Low (15 mins)
High (120+ mins)
Low (20 mins)
Chromatographic Retention
Poor (Elutes near void)
Excellent
Excellent (via
π−π
& Ion-Pairing)
Matrix Effect Susceptibility
High
Moderate
Low (Matrix diverted)
Overall Recommendation
Not recommended for PK
Recommended for ultra-trace only
Highly Recommended
3. Step-by-Step Experimental Protocol (Self-Validating System)
To ensure scientific integrity, the following protocol is designed as a self-validating system. By introducing a Stable Isotope-Labeled Internal Standard (SIL-IS) at the very first step, any volumetric losses during extraction or matrix-induced ion suppression during ESI are mathematically normalized.
Phase 1: Sample Preparation (Protein Precipitation)
Causality: Protein precipitation (PPT) with cold organic solvent rapidly denatures binding proteins and extracts the polar analyte while minimizing the co-extraction of phospholipids.
Aliquot 50 µL of plasma (or urine) into a 1.5 mL microcentrifuge tube.
Add 10 µL of SIL-IS working solution (e.g.,
13C3
-labeled analog at 100 ng/mL). Self-validation check: The IS tracks the analyte through all subsequent steps to correct for recovery variations.
Add 150 µL of ice-cold Acetonitrile (ACN) to induce precipitation.
Vortex vigorously for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.
Transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of LC-MS grade water (to match initial mobile phase conditions and prevent peak distortion).
Phase 2: LC-MS/MS Conditions
Causality: The biphenyl column is selected specifically for its ability to retain nitrogen-containing aromatic rings (pyrazole) via
π−π
interactions, which standard C18 columns lack[3].
Column: Phenomenex Kinetex Biphenyl (50 × 2.1 mm, 2.6 µm)[3].
Mobile Phase A: 0.01% Perfluorooctanoic acid (PFOA) in Water. Causality: PFOA acts as a volatile ion-pairing reagent, masking the polarity of the carboxylic acid and drastically increasing retention time[3].
Mobile Phase B: Methanol.
Gradient: 5% B to 95% B over 3.5 minutes. Flow rate: 0.4 mL/min.
Ionization: Negative Electrospray Ionization (ESI-). The carboxylic acid readily deprotonates to form
[M−H]−
ions.
MRM Transitions: Monitor the specific precursor-to-product ion transitions (e.g.,
m/z
236.1
→
specific fragment).
Phase 3: ICH M10 Method Validation
The method must be validated according to the ICH M10 guidelines for bioanalytical method validation.
Table 2: Representative ICH M10 Validation Data
Validation Parameter
ICH M10 Acceptance Criteria
Experimental Result (Direct LC-MS/MS)
Linearity
R2≥0.99
R2=0.998
(1.0 - 1000 ng/mL)
Intra-day Precision (CV%)
≤15%
(
≤20%
at LLOQ)
3.2% - 6.5%
Inter-day Accuracy (% Bias)
±15%
(
±20%
at LLOQ)
-4.1% to +5.2%
Matrix Effect (IS Normalized)
CV
≤15%
across 6 lots
4.8% (Negligible suppression)
Carryover
≤20%
of LLOQ in blank
Not detected
4. Workflow Visualization
LC-MS/MS workflow for 1-(1-Acetylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid quantification.
5. References
An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids. MDPI.[Link]
Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. ResearchGate.[Link]
Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. PMC.[Link]
Web course "LC-MS Method Validation" (ICH M10 Guidelines). University of Tartu.[Link]
Personal protective equipment for handling 1-(1-Acetylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid
An authoritative, procedural guide for the safe handling, operational management, and disposal of 1-(1-Acetylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid . This document is engineered for researchers, medicinal chemists...
Author: BenchChem Technical Support Team. Date: March 2026
An authoritative, procedural guide for the safe handling, operational management, and disposal of 1-(1-Acetylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid .
This document is engineered for researchers, medicinal chemists, and drug development professionals. It synthesizes chemical hazard profiling with field-proven laboratory safety protocols to establish a self-validating system for operational safety.
Chemical Profile & Hazard Causality
1-(1-Acetylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid is a highly specialized heterocyclic building block. It is prominently utilized in fragment-based drug discovery, specifically serving as a precursor for synthesizing non-covalent inhibitors that disrupt the KEAP1:NRF2 protein-protein interaction [1].
Because it is a novel research chemical without a standardized, globally harmonized safety profile, handling protocols must default to stringent precautions as outlined by the and the[2][3].
Mechanistic Hazard Assessment:
Physical State: Supplied as a fine crystalline powder. Causality: Low-mass particulates are highly susceptible to static cling and aerosolization, presenting a primary inhalation hazard.
Chemical Moieties: The carboxylic acid functional group is mildly acidic, posing a risk of localized irritation to mucous membranes and ocular tissue.
Pharmacological Risk: As a structural analog targeting the KEAP1-NRF2 stress-response pathway, unintended systemic exposure (via inhalation or dermal absorption) could theoretically alter cellular oxidative stress homeostasis[1].
Mechanism of action for pyrazole carboxylic acid derivatives disrupting the KEAP1-NRF2 axis.
Core Personal Protective Equipment (PPE) Protocol
The following "Armor Protocol" is designed to create a fail-safe barrier between the operator and the compound.
Eye/Face Protection: ANSI Z87.1-compliant, tightly fitting safety goggles are mandatory. Causality: Standard safety glasses leave peripheral gaps; the fine particulate nature of this pyrazole derivative can easily bypass standard glasses via ambient laboratory air currents.
Body Protection: A flame-resistant, fluid-resistant laboratory coat (e.g., Nomex or treated cotton), buttoned completely to the top.
Respiratory Protection: Routine handling must occur inside a certified chemical fume hood (face velocity of 80–120 fpm), negating the need for a respirator. If a fume hood is unavailable or during a large spill, a NIOSH-approved N95 or P100 particulate respirator is required[3].
Hand Protection: Glove selection is dictated by the chemical state of the compound (dry powder vs. solvated).
Quantitative Data: Glove Compatibility & Breakthrough Times
When transitioning this building block from a dry powder to an assay-ready solution, polar aprotic solvents like Dimethyl Sulfoxide (DMSO) are typically used. DMSO rapidly permeates the stratum corneum, carrying dissolved small molecules directly into the bloodstream.
Glove Material
Thickness
Solid Handling Breakthrough
DMSO Solvated Breakthrough
Operational Recommendation
Nitrile (Single)
4 mil
> 480 min
< 5 min
Acceptable for dry powder weighing only.
Nitrile (Double)
8 mil total
> 480 min
~ 10-15 min
Required for solvating and assay preparation.
Neoprene
5 mil
> 480 min
< 10 min
Alternative for dry powder; insufficient for DMSO.
Latex
4 mil
Not Recommended
Immediate
Do not use. Poor chemical resistance.
Self-Validating Logic: Double-gloving with nitrile ensures that if the outer glove experiences solvent breakthrough, the inner glove provides a critical temporal buffer (approx. 5 minutes) allowing the operator to safely halt the procedure and change gloves.
Operational Workflow: Safe Handling & Weighing
Executing a flawless transfer of 1-(1-Acetylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid prevents contamination and exposure. Follow this step-by-step methodology:
Step 1: Environmental Preparation
Verify the chemical fume hood is operational. Lower the sash to the marked safe operating height (typically 18 inches). Ensure the analytical balance is positioned at least 6 inches inside the hood to prevent eddy currents from dragging powder into the operator's breathing zone.
Step 2: Static Mitigation (Critical Step)
Causality: Heterocyclic powders accumulate static charge during transit. A charged spatula will cause the powder to repel and aerosolize.
Pass an anti-static ionizing bar or zero-stat gun over the balance pan, the weighing boat, and the chemical vial for 10 seconds prior to opening.
Step 3: Transfer and Weighing
Use a grounded, anti-static micro-spatula.
Transfer the required mass slowly. Do not drop the powder from a height; place the spatula directly into the weighing boat before releasing the solid.
Step 4: Solubilization & Sealing
If creating a stock solution, add the solvent (e.g., DMSO) directly to the weighing boat or transfer vessel inside the fume hood.
Seal the primary container with its designated cap and wrap it in Parafilm before removing it from the hood.
Step 5: Decontamination
Wipe down the balance and the hood deck with a damp disposable towel (using water/ethanol 70:30) to capture any microscopic stray particulates.
Standard operating procedure for the safe weighing and transfer of dry powder intermediates.
Spill Management & Disposal Plan
In the event of a localized spill of the dry powder outside of the fume hood, execute the following protocol:
Step 1: Isolate and Assess
Immediately halt work. Warn personnel in the immediate vicinity to step back to prevent tracking the powder throughout the laboratory.
Step 2: PPE Escalation
If the spill is outside the hood, the operator must don a P100 particulate respirator before attempting cleanup to prevent inhalation of aerosolized dust.
Step 3: Wet-Wipe Containment (Do Not Sweep)
Causality: Dry sweeping or brushing will immediately aerosolize the pyrazole carboxylic acid.
Lightly dampen heavy-duty absorbent pads or paper towels with water or a 70% ethanol solution.
Gently place the damp towels over the spilled powder to suppress dust generation.
Step 4: Collection & Disposal
Wipe inward from the edges of the spill toward the center.
Place all contaminated wipes, along with the outer layer of gloves used during cleanup, into a compatible, clearly labeled hazardous waste container (e.g., a high-density polyethylene bucket with a secure lid).
Disposal Route: As a biologically active pharmaceutical intermediate, waste must not be discharged into the municipal water supply. Route the sealed container for high-temperature commercial incineration in accordance with local environmental regulations.
References
Norton, D., et al. (2021). Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2 Related Factor 2 (KEAP1:NRF2) Protein−Protein Interaction. Journal of Medicinal Chemistry. ACS Publications.[Link]
National Research Council. (2011). Evaluating Hazards and Assessing Risks in the Laboratory. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Center for Biotechnology Information (NIH).[Link]
Occupational Safety and Health Administration (OSHA). (2025). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). United States Department of Labor.[Link]